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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-4-methyl-3-penten-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-4-methyl-3-penten-2-one is an α-bromo, α,β-unsaturated ketone, a class of organic compounds possessing a unique bifunctional nature that ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methyl-3-penten-2-one is an α-bromo, α,β-unsaturated ketone, a class of organic compounds possessing a unique bifunctional nature that makes them valuable intermediates in organic synthesis. The presence of both a reactive carbon-bromine bond and a conjugated enone system imparts a diverse range of chemical reactivities, opening avenues for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential applications of 1-Bromo-4-methyl-3-penten-2-one, with a particular focus on its relevance to researchers in the field of drug discovery and development. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related structures and the well-established chemistry of α-haloketones and α,β-unsaturated carbonyl compounds to provide a robust predictive profile.

Introduction and Significance

α,β-Unsaturated carbonyl compounds are a prominent structural motif in numerous biologically active natural products and pharmaceutical agents.[1] Their ability to act as Michael acceptors allows for covalent interactions with biological nucleophiles, a mechanism that can be harnessed for therapeutic intervention.[2] The introduction of a bromine atom at the α-position to the carbonyl group, as in 1-Bromo-4-methyl-3-penten-2-one, further enhances the electrophilicity of the molecule and provides a versatile handle for a variety of chemical transformations. This dual reactivity makes it a potentially valuable building block for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential therapeutic applications.[3]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₉BrO[1]
Molecular Weight 177.04 g/mol [1]
IUPAC Name 1-bromo-4-methylpent-3-en-2-one[1]
CAS Number 49566-72-5[1]
Appearance Colorless to pale yellow liquid (Predicted)
Boiling Point Estimated to be higher than mesityl oxide (129 °C)[4]
Melting Point Not available
Density Estimated to be greater than 1 g/mL
Solubility Sparingly soluble in water; soluble in common organic solvents (Predicted)

Note: Physical properties such as boiling point, density, and solubility are estimations based on the properties of the parent compound, mesityl oxide, and the expected influence of the bromine atom.

Synthesis and Purification

A specific, experimentally validated protocol for the synthesis of 1-Bromo-4-methyl-3-penten-2-one is not widely reported. However, a plausible and effective method involves the direct α-bromination of the parent α,β-unsaturated ketone, 4-methyl-3-penten-2-one (mesityl oxide). The following is a detailed, step-by-step methodology adapted from general procedures for the α-bromination of ketones.[5][6]

Proposed Synthesis: α-Bromination of 4-Methyl-3-penten-2-one

This protocol is based on the acid-catalyzed bromination of a ketone, a well-established synthetic transformation.[7]

Reaction Scheme:

Synthesis of 1-Bromo-4-methyl-3-penten-2-one mesityl_oxide 4-Methyl-3-penten-2-one (Mesityl Oxide) product 1-Bromo-4-methyl-3-penten-2-one mesityl_oxide->product Solvent (e.g., CCl₄) Catalyst (e.g., H⁺) bromine Bromine (Br₂) bromine->product hbr HBr G cluster_0 Reactivity of 1-Bromo-4-methyl-3-penten-2-one A 1-Bromo-4-methyl-3-penten-2-one B Nucleophilic Substitution (at α-carbon) A->B SN2 reaction with nucleophiles C Michael Addition (at β-carbon) A->C Conjugate addition D Reactions at Carbonyl Group A->D e.g., Wittig reaction, reduction

Caption: Key reaction pathways for 1-Bromo-4-methyl-3-penten-2-one.

Nucleophilic Substitution at the α-Carbon

The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of more complex molecules.

Michael Addition (Conjugate Addition)

As an α,β-unsaturated ketone, the β-carbon of the double bond is electrophilic and can undergo conjugate addition (Michael addition) with soft nucleophiles. [8]This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reactions at the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, such as nucleophilic addition, reduction to an alcohol, or conversion to an alkene via the Wittig reaction.

Applications in Drug Development

The α,β-unsaturated carbonyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [9][10]The electrophilic nature of this group allows for covalent modification of target proteins, which can lead to potent and long-lasting therapeutic effects. [2] While there are no specific FDA-approved drugs that are direct derivatives of 1-Bromo-4-methyl-3-penten-2-one, its structural motifs suggest several potential applications:

  • Covalent Inhibitors: The α,β-unsaturated ketone can act as a Michael acceptor to form covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of enzymes, leading to irreversible inhibition. This strategy is increasingly being used to develop highly potent and selective drugs. [7]* Synthesis of Heterocyclic Compounds: α-Haloketones are versatile precursors for the synthesis of a wide variety of heterocycles, which are core structures in many pharmaceuticals.

  • Lead Optimization: The bromo- and methyl-substituents on the pentenone scaffold provide opportunities for structural modifications to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.

Safety and Handling

α-Bromoketones are generally considered to be hazardous chemicals and should be handled with appropriate safety precautions.

  • Toxicity: α-Bromoketones are often lachrymators (tear-producing) and skin irritants. Inhalation of vapors and skin contact should be avoided. [11]* Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. [12]* Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. [13]

Conclusion

1-Bromo-4-methyl-3-penten-2-one is a bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its dual reactivity, stemming from the α-bromo ketone and α,β-unsaturated carbonyl functionalities, allows for a diverse range of chemical transformations. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. For researchers and scientists in drug development, 1-Bromo-4-methyl-3-penten-2-one represents an intriguing starting point for the design and synthesis of new molecular entities with potential biological activity.

References

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Lopachin, R. M., & Barber, D. S. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 104(2), 235–249. [Link]

  • Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Molecular Mechanisms of DNA Damage Initiated by Alpha, Beta-Unsaturated Carbonyl Compounds as Criteria for Genotoxicity and Mutagenicity. Environmental Health Perspectives, 101(Suppl 3), 323–328. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-Methyl-4-Phenyl-trans-1-Penten-3-One. Retrieved from [Link]

  • FoodB. (2010, April 8). Showing Compound 4-Methyl-3-penten-2-one, 9CI (FDB008178). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methyl-3-penten-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bromomesitylene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). mesityl oxide. Retrieved from [Link]

  • Mekonnen, A., Westerlund, A., Havelkova, M., Descomps, A., & Carlson, R. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472–2480. [Link]

  • ResearchGate. (n.d.). List of antiviral drugs containing an α, β-unsaturated carbonyl group. Retrieved from [Link]

  • Frontiers. (n.d.). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Retrieved from [Link]

  • PubMed. (2019, December 1). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. Retrieved from [Link]

  • PubMed. (2010, March). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-4-methylhexane (CAS ---). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Experimental Studies on the Syntheses of Mesityl Oxide and Methyl Isobutyl Ketone via Catalytic Distillation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • NIST. (n.d.). 3-Penten-2-one, 4-methyl-. Retrieved from [Link]

  • Vaia. (n.d.). 4-Methyl-2-pentanone and 3-methylpentanal are isomers. Explain how you could tell them apart, both by mass spectrometry and by infrared spectroscopy. Retrieved from [Link]

Sources

Exploratory

1-Bromo-4-methyl-3-penten-2-one structure elucidation

Structure Elucidation of 1-Bromo-4-methyl-3-penten-2-one: A Comprehensive Analytical Framework Executive Summary The unambiguous structural elucidation of halogenated -unsaturated ketones is a critical quality control no...

Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation of 1-Bromo-4-methyl-3-penten-2-one: A Comprehensive Analytical Framework

Executive Summary

The unambiguous structural elucidation of halogenated


-unsaturated ketones is a critical quality control node in synthetic chemistry and preclinical drug development. 1-Bromo-4-methyl-3-penten-2-one  (CAS 49566-72-5) is a highly reactive, polyfunctional building block featuring an allylic/conjugated system coupled with an 

-bromomethyl moiety[1],[]. Because this molecule is susceptible to both Michael additions (at the

-carbon) and

displacements (at the

-carbon), verifying its structural integrity requires a self-validating, multi-modal analytical approach. This whitepaper details the causal relationships between the molecule's electronic environment and its spectral signatures, providing a robust framework for its definitive characterization.

Structural Anatomy & Chemical Causality

To elucidate the structure of 1-bromo-4-methyl-3-penten-2-one (


), we must systematically deconstruct its four primary micro-environments:
  • The Bromomethyl Group (C-1): The highly electronegative bromine atom exerts a strong inductive electron-withdrawing effect (-I), heavily deshielding the local protons.

  • The Carbonyl Group (C-2): Conjugated with the adjacent double bond, the

    
     bond order is slightly reduced due to resonance, which directly dictates its vibrational frequency.
    
  • The Trisubstituted Olefin (C-3, C-4): The

    
    -system facilitates electron delocalization from the gem-dimethyl groups to the carbonyl oxygen.
    
  • The Gem-Dimethyl Group (C-5, C-6): The two methyl groups are magnetically non-equivalent due to the restricted rotation of the conjugated system and the anisotropic deshielding cone of the carbonyl group[3].

High-Resolution Mass Spectrometry (HRMS)

In mass spectrometry, the presence of a single bromine atom provides an immediate, self-validating isotopic signature. Bromine exists in nature as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%).
  • Causality: When ionized via Electrospray Ionization (ESI+), the molecule yields a protonated molecular ion

    
     cluster. The nearly equal probability of incorporating either bromine isotope forces the mass spectrum to display an 
    
    
    
    and
    
    
    peak of equal intensity. If this 1:1 doublet is absent, the
    
    
    -bromination has failed or degraded.
  • Exact Mass Calculation: For

    
    , the theoretical 
    
    
    
    is
    
    
    176.9915. For
    
    
    , it is
    
    
    178.9895[1].

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups, governed by the physics of bond strength and reduced mass.

  • Conjugated Carbonyl (

    
    ):  A standard aliphatic ketone absorbs at ~1715 
    
    
    
    . However, conjugation with the
    
    
    bond allows resonance delocalization, lowering the bond order and shifting the absorption down to ~1685
    
    
    .
  • Conformational Field Effects: The

    
    -bromine atom introduces rotational isomerism. If the 
    
    
    
    bond rotates to an eclipsed conformation with the
    
    
    , dipole-dipole repulsion artificially stiffens the
    
    
    bond, pushing the stretch back up toward ~1705
    
    
    . The presence of a broadened or split carbonyl peak is a direct physical manifestation of these competing electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping the atomic framework. The baseline shifts for the parent compound, mesityl oxide, are well-documented[3], allowing us to isolate the specific perturbations caused by the


-bromine substitution.
1D NMR Chemical Shift Mapping
  • Proton (

    
    ) Causality:  The 
    
    
    
    protons are flanked by two strongly electron-withdrawing groups (carbonyl and bromine). This synergistic deshielding pushes the
    
    
    singlet far downfield to
    
    
    3.95 ppm. The gem-dimethyl protons (
    
    
    ) appear as two distinct singlets (
    
    
    1.95 and 2.18 ppm) because the rigid planar geometry of the conjugated system places one methyl group cis to the carbonyl's deshielding cone and the other trans[3].
  • Carbon (

    
    ) Causality:  The 
    
    
    
    carbonyl carbon resonates at
    
    
    191.0 ppm, slightly shielded compared to a non-conjugated ketone (
    
    
    >200 ppm) due to electron density donated by the alkene.
Quantitative Spectral Data Summary
TechniqueSignal / ShiftMultiplicityIntegrationAssignmentCausality / Structural Rationale

NMR

3.95 ppm
Singlet (s)2H

(H-1)
Strong -I effect from Br and anisotropic deshielding from

.

NMR

6.15 ppm
Broad Singlet1H

(H-3)
Vinylic proton; broadened by long-range allylic coupling.

NMR

2.18 ppm
Singlet (s)3H

(cis to

)
Deshielded by the magnetic anisotropy of the carbonyl cone.

NMR

1.95 ppm
Singlet (s)3H

(trans to

)
Outside the primary deshielding zone of the carbonyl.

NMR

191.0 ppm
Carbonyl (C)N/A

(C-2)
Conjugated ketone carbon.

NMR

34.5 ppm
Methylene (

)
N/A

(C-1)
Heavy atom effect and electronegativity of Bromine.
HRMS

176.99 / 178.99
Doublet (1:1)N/A

Natural abundance of

and

isotopes.

Experimental Protocols (Self-Validating Workflows)

To ensure data integrity and prevent degradation of the reactive


-bromoketone during analysis, the following protocols must be strictly adhered to.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Calibration: Tune the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., sodium formate) to achieve mass accuracy < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of 1-bromo-4-methyl-3-penten-2-one in 1.0 mL of LC-MS grade Acetonitrile. Crucial: Avoid protic solvents like Methanol to prevent potential solvolysis of the reactive bromide.

  • Dilution: Dilute the stock solution 1:100 in Acetonitrile containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 5

    
     via direct infusion or a short C18 trap column. Monitor the 
    
    
    
    100-300 range in ESI+ mode. Validate the 1:1 isotopic ratio of the
    
    
    177/179 peaks.
Protocol B: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Environmental Control: Filter the solution through a glass wool plug into a 5 mm NMR tube. Because haloketones can be photolabile, wrap the tube in foil if not acquiring immediately.

  • 1D Acquisition (

    
     and 
    
    
    
    ):
    • Acquire

      
       spectra at 400 MHz or 600 MHz with 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds.
      
    • Acquire

      
       spectra with proton decoupling (waltz16), 512 scans, and a D1 of 2 seconds.
      
  • 2D HMBC Acquisition: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range

    
     coupling constants (
    
    
    
    = 8 Hz). This is the critical self-validating step: you must observe cross-peaks between the
    
    
    protons and the
    
    
    carbonyl, proving the bromine is on the
    
    
    -carbon and not the vinylic methyls.

Logical Workflows & Structural Visualizations

The following diagrams map the analytical logic and the critical 2D NMR correlations required to definitively prove the chemical structure.

Workflow A Sample Preparation (Aprotic Solvents, TMS Internal Std) B HRMS (ESI+) Isotopic Profiling (1:1 Br Ratio) A->B C ATR-FTIR Functional Group ID (C=O, C=C) A->C D 1D NMR (1H, 13C) Chemical Shift Mapping A->D E 2D NMR (HSQC, HMBC) Connectivity & Framework B->E C->E D->E F Structure Elucidation 1-Bromo-4-methyl-3-penten-2-one E->F

Fig 1. Multi-modal analytical workflow for structure elucidation.

HMBC H1 H-1 Protons (δ 3.95) C2 C-2 Carbonyl (δ 191.0) H1->C2 HMBC H3 H-3 Proton (δ 6.15) H3->C2 HMBC C4 C-4 Quaternary (δ 158.5) H3->C4 HMBC H56 H-5/H-6 Protons (δ 1.95, 2.18) H56->C4 HMBC C3 C-3 Methine (δ 121.2) H56->C3 HMBC

Fig 2. Key HMBC (1H -> 13C) correlations defining the molecular skeleton.

References

  • Title: 1-Bromo-4-methyl-3-penten-2-one | C6H9BrO | CID 10888460 - PubChem Source: National Institutes of Health (NIH) URL: [1]

  • Title: The Conformation and Nuclear Magnetic Resonance Spectrum of Mesityl Oxide Source: American Chemical Society (ACS) URL: [3]

  • Title: CAS 49566-72-5 (1-Bromo-4-methyl-3-penten-2-one) - Building Block / BOC Sciences Source: BOC Sciences URL: []

Sources

Foundational

Technical Guide: 1-Bromo-4-methyl-3-penten-2-one (CAS 49566-72-5)

[1] Executive Summary: The Lynchpin of Heterocyclic Synthesis 1-Bromo-4-methyl-3-penten-2-one (CAS 49566-72-5) is a specialized -haloketone derived from mesityl oxide. In the landscape of drug discovery, it serves as a h...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Lynchpin of Heterocyclic Synthesis

1-Bromo-4-methyl-3-penten-2-one (CAS 49566-72-5) is a specialized


-haloketone derived from mesityl oxide. In the landscape of drug discovery, it serves as a high-value electrophilic building block, primarily utilized in the Hantzsch thiazole synthesis . Its unique structure—combining a reactive 

-bromo ketone moiety with a conjugated isobutenyl group—allows for the rapid construction of functionalized heterocycles that retain a lipophilic, sterically demanding side chain.

This guide provides a comprehensive technical profile, a self-validating synthesis protocol, and a detailed workflow for its application in bioactive scaffold generation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

This compound is an alkylating agent characterized by high reactivity toward nucleophiles (sulfur, nitrogen) and significant lachrymatory properties.

Table 1: Physicochemical Specifications
PropertyData
CAS Number 49566-72-5
IUPAC Name 1-Bromo-4-methylpent-3-en-2-one
Common Name

-Bromo Mesityl Oxide
Molecular Formula

Molecular Weight 177.04 g/mol
Physical State Pale yellow to amber liquid (Oil)
Density (Predicted) ~1.3–1.4 g/cm³
Boiling Point ~85–95°C at 10 mmHg (Estimated based on homologs)
Solubility Soluble in MeOH, EtOH,

,

; Decomposes in water
Stability Sensitive to light and heat; store at -20°C under inert gas

Synthesis Protocol: Regioselective -Bromination[12]

Objective: Synthesize 1-Bromo-4-methyl-3-penten-2-one from mesityl oxide.

Mechanistic Insight: The synthesis relies on the kinetic bromination of the enol form of mesityl oxide. Acid-catalyzed enolization favors the terminal methyl group (kinetic position) over the sterically hindered gamma-position. Low temperature is critical to prevent bromination of the alkene (addition reaction) or poly-bromination.

Diagram 1: Synthesis Reaction Pathway[5]

Synthesispathway Mesityl Mesityl Oxide (4-Methyl-3-penten-2-one) Inter Enol Intermediate Mesityl->Inter Acid Cat. / MeOH -10°C Br2 Bromine (Br2) (1.0 equiv) Br2->Inter Product 1-Bromo-4-methyl- 3-penten-2-one Inter->Product Electrophilic Subst. Side Side Product: Dibromide Adduct Inter->Side > 0°C (Avoid)

Caption: Regioselective bromination pathway favoring alpha-substitution over alkene addition.

Experimental Procedure

Safety Warning: This reaction generates HBr gas and the product is a potent lachrymator. Perform exclusively in a high-efficiency fume hood wearing full PPE (goggles, butyl rubber gloves).

  • Preparation: Charge a 500 mL 3-neck round-bottom flask with Mesityl Oxide (9.8 g, 100 mmol) and Methanol (150 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Allow temperature to equilibrate for 20 minutes.

  • Bromination: Add Bromine (16.0 g, 100 mmol) dropwise over 45 minutes.

    • Critical Control Point: The red color of bromine should disappear rapidly. If color persists, stop addition and allow reaction to catch up.

    • Temperature Check: Do not allow internal temperature to rise above 0°C to minimize addition across the double bond.

  • Neutralization: Once addition is complete and the solution is pale yellow, add Water (100 mL) and neutralize carefully with solid

    
      until pH ~7.
    
  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
    ).
    
  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath temperature <30°C).
    
  • Purification: The crude oil is typically sufficiently pure (>90%) for heterocycle synthesis. If necessary, purify via rapid column chromatography (Silica, Hexanes/EtOAc 9:1) or vacuum distillation (caution: thermal instability).

Core Application: Hantzsch Thiazole Synthesis[8][12]

The primary utility of CAS 49566-72-5 is in the Hantzsch Thiazole Synthesis . By reacting with thioureas or thioamides, it yields 2-amino or 2-substituted thiazoles bearing the isobutenyl side chain—a motif found in various bioactive alkaloids and kinase inhibitors.

Diagram 2: Heterocycle Generation Workflow

HantzschSynthesis Start 1-Bromo-4-methyl- 3-penten-2-one Inter1 S-Alkylation Intermediate Start->Inter1 EtOH, Reflux Thiourea Thiourea / Thioamide (Nucleophile) Thiourea->Inter1 EtOH, Reflux Cyclization Cyclodehydration (- H2O) Inter1->Cyclization Spontaneous Final 4-Isobutenyl-2-aminothiazole (Bioactive Scaffold) Cyclization->Final Aromatization

Caption: Mechanism of thiazole ring formation via condensation with thiourea.

Protocol: Synthesis of 2-Amino-4-(2-methylprop-1-enyl)thiazole
  • Dissolution: Dissolve 1-Bromo-4-methyl-3-penten-2-one (10 mmol) in Ethanol (20 mL).

  • Addition: Add Thiourea (10 mmol) in one portion.

  • Reflux: Heat the mixture to reflux for 2–4 hours. A precipitate (the hydrobromide salt of the thiazole) often forms.

  • Isolation: Cool to room temperature.

    • If solid forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate to half volume and add ether to induce precipitation.

  • Free Base Formation: Dissolve the salt in water and basify with ammonium hydroxide to release the free base. Extract with DCM.

Safety, Handling, and Stability

Lachrymator Hazard: CAS 49566-72-5 is a severe eye and respiratory irritant. Exposure causes immediate, intense tearing and respiratory distress.

  • Engineering Controls: Handle only in a certified chemical fume hood with a face velocity >100 fpm.

  • Decontamination: Spills should be treated immediately with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability.

  • Storage: Store in a tightly sealed vial, under Nitrogen/Argon, at -20°C. The compound darkens upon standing due to polymerization or decomposition if exposed to moisture/air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888460, 1-Bromo-4-methyl-3-penten-2-one. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Alpha-Bromination of Methyl Ketones. (Historical precedent for method adaptation). Retrieved from [Link]

  • ChemSrc. 1-bromo-4-methyl-3-pentene-2-one Physicochemical Data. Retrieved from [Link]

Exploratory

Physical and chemical properties of 1-Bromo-4-methyl-3-penten-2-one

The following technical guide details the physical and chemical profile of 1-Bromo-4-methyl-3-penten-2-one , a specialized -haloketone intermediate used primarily in heterocyclic synthesis. [1] Chemical Identity & Physic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical profile of 1-Bromo-4-methyl-3-penten-2-one , a specialized


-haloketone intermediate used primarily in heterocyclic synthesis.

[1]

Chemical Identity & Physical Characterization[2][3][4][5]

1-Bromo-4-methyl-3-penten-2-one is an


-bromo-

-unsaturated ketone.[1] Structurally, it is derived from mesityl oxide (4-methyl-3-penten-2-one) via halogenation at the

-methyl position.[1] It serves as a potent electrophile in the synthesis of thiazoles, imidazoles, and other bioactive heterocycles.[1]
Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-Bromo-4-methylpent-3-en-2-one
Common Name

-Bromomesityl oxide
CAS Number 49566-72-5
Molecular Formula

Molecular Weight 177.04 g/mol
SMILES CC(C)=CC(=O)CBr
Physical Properties

Note: Due to its high reactivity and lachrymatory nature, this compound is frequently generated in situ or used as a crude oil. Experimental boiling points are rare in standard literature.

Property Value / Observation
Physical State Yellowish to amber liquid (Crude)
Boiling Point Est. >85°C at reduced pressure (Unstable upon distillation)
Density Est.[1][2][3][4][5] 1.35 – 1.45 g/cm³ (Based on halogenated analogs)
Solubility Soluble in MeOH, EtOH,

,

; Decomposes in water
Stability Light-sensitive; Polymerizes upon prolonged storage; Hydrolyzes in moist air

Synthesis & Production Protocols

The synthesis of 1-Bromo-4-methyl-3-penten-2-one requires selective bromination at the


-carbon (C1) while preserving the 

-unsaturation at the C3-C4 position.[1] Direct bromination with elemental bromine (

) is the classical route but requires strict temperature control to prevent electrophilic addition across the alkene.
Method A: Direct Bromination (Classic Route)

This method utilizes the acid-catalyzed enolization of mesityl oxide to direct bromine attack to the


-position.[1]

Reagents:

  • Mesityl Oxide (1.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Solvent: Methanol or Diethyl Ether[1]

  • Temperature: -5°C to 0°C[1]

Protocol:

  • Setup: Charge a reaction vessel with mesityl oxide and solvent (MeOH). Cool to -5°C using an ice-salt bath.[1]

  • Addition: Add elemental bromine dropwise over 60 minutes. The solution will decolorize as

    
     is consumed.
    
    • Mechanistic Insight: Low temperature favors the substitution reaction (via the enol) over the addition reaction (bromination of the double bond).[1]

  • Neutralization: Once addition is complete, neutralize the generated HBr with solid

    
     or wash with cold water.
    
  • Isolation: Extract with ether, dry over

    
    , and concentrate in vacuo.
    
  • Result: A lachrymatory yellow oil (Crude Yield: ~80-90%).

Method B: N-Bromosuccinimide (NBS) Radical Bromination

For higher purity and to avoid alkene addition side-products, NBS can be used, though it typically targets allylic positions.[1] However, in ketones, acid-catalyzed NBS bromination is also effective for


-functionalization.[1]
Synthesis Workflow Diagram

SynthesisWorkflow Substrate Mesityl Oxide (C6H10O) Intermediate Enol Intermediate (Transient) Substrate->Intermediate Acid Cat. Enolization Reagent Bromine (Br2) (-5°C, MeOH) Reagent->Intermediate Electrophilic Attack SideProduct Dibromide Adduct (Impurity) Reagent->SideProduct Alkene Addition (>0°C) Product 1-Bromo-4-methyl- 3-penten-2-one Intermediate->Product -HBr

Caption: Selective alpha-bromination workflow. Low temperature is critical to minimize alkene addition (Side Product).[1]

Chemical Reactivity Profile

The compound possesses two electrophilic sites, making it a "biselectrophile" in certain contexts, though the


-haloketone moiety is the dominant reactive center.[1]
  • 
    -Carbon (C1):  Highly reactive towards nucleophiles (
    
    
    
    type) due to the adjacent carbonyl and the leaving group ability of bromine. This is the site of initial attack in Hantzsch syntheses.
  • Carbonyl Carbon (C2): Susceptible to nucleophilic attack, but less so than the

    
    -carbon in substitution reactions.
    
  • 
    -Carbon (C4):  The conjugated alkene is electron-deficient (Michael acceptor), but steric hindrance from the two methyl groups reduces Michael addition reactivity compared to unhindered enones.[1]
    

Applications in Drug Discovery: Hantzsch Thiazole Synthesis

The primary application of 1-Bromo-4-methyl-3-penten-2-one is the Hantzsch Thiazole Synthesis .[1] It reacts with thioamides (or thiourea) to form 2,4-disubstituted thiazoles.[1] This pathway is critical for generating thiazole libraries in medicinal chemistry.

Mechanism of Action

The reaction proceeds via a cascade sequence:

  • Thioalkylation: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromoketone, displacing bromide.[1]
    
  • Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization to the thiazole ring.

Hantzsch Pathway Diagram

HantzschMechanism Reactants 1-Bromo-4-methyl-3-penten-2-one + Thiourea / Thioamide Step1 S-Alkylation (Nucleophilic Attack at C1) Reactants->Step1 Intermediate S-Alkylthiouronium Intermediate Step1->Intermediate -Br⁻ Step2 Cyclization (N-Attack at Carbonyl) Intermediate->Step2 Step3 Dehydration (-H2O) Step2->Step3 Product 2-Amino-4-(2-methylpropenyl) thiazole Step3->Product Aromatization

Caption: Mechanistic cascade of the Hantzsch synthesis yielding substituted thiazoles.

Safety & Handling (The Lachrymator Factor)

CRITICAL WARNING:


-Halo ketones are potent lachrymators (tear gas agents).[1] They cause severe eye, skin, and respiratory irritation even at low concentrations.
Safety Protocol (Self-Validating System)
  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • Neutralization Trap: Connect the reaction vessel vent to a scrubber containing 10% aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite. This neutralizes escaping bromine vapors and alkylating agents.
    
  • Decontamination: Glassware should be rinsed with a dilute ammonia/ethanol solution or thiosulfate solution before being removed from the hood to destroy residual lachrymator.

  • PPE: Double nitrile gloves, chemical splash goggles (not just safety glasses), and a lab coat are mandatory.

Hazard Summary Table
Hazard Class Statement
Acute Toxicity Toxic if swallowed or inhaled.[1]
Skin/Eye Causes severe skin burns and eye damage (Lachrymator).[6]
Reactivity Reacts violently with strong oxidizers and bases.

References

  • PubChem. 1-Bromo-4-methyl-3-penten-2-one (Compound). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Bromomesitylene (Analogous Halogenation Protocol). Org. Syn. Coll. Vol. 2, p.360.[5][7] Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

Sources

Foundational

Spectral data for 1-Bromo-4-methyl-3-penten-2-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-methyl-3-penten-2-one for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unveiling the Spectrosco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-methyl-3-penten-2-one for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Spectroscopic Signature of a Key Synthetic Intermediate

1-Bromo-4-methyl-3-penten-2-one is a versatile bifunctional molecule, incorporating both an α,β-unsaturated ketone and an α-bromoketone moiety.[1] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to drug discovery.[2] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and unequivocal structure elucidation.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Bromo-4-methyl-3-penten-2-one. In the absence of readily available experimental spectra for this specific compound, this document will leverage established principles of spectroscopic interpretation and data from structurally related analogs to predict and rationalize its spectral features. The methodologies and interpretations presented herein are designed to equip researchers with the necessary tools to confidently identify and characterize this compound.

The molecular structure of 1-Bromo-4-methyl-3-penten-2-one is presented below:

Caption: Molecular Structure of 1-Bromo-4-methyl-3-penten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] The following sections predict the ¹H and ¹³C NMR spectra of 1-Bromo-4-methyl-3-penten-2-one based on the known spectra of its parent compound, 4-methyl-3-penten-2-one (mesityl oxide), and the established effects of bromine substitution.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the vinylic proton, the methyl protons, and the methylene protons adjacent to the bromine atom.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~6.2 - 6.5Singlet (or very fine quartet)1H=CHThe vinylic proton is expected to be significantly deshielded due to its position in a conjugated system and the electron-withdrawing effect of the carbonyl group. In the parent compound, mesityl oxide, this proton appears around 6.1 ppm.[4]
~4.1 - 4.3Singlet2H-CH₂BrThe methylene protons are directly attached to an electronegative bromine atom, causing a substantial downfield shift.
~2.2Singlet3H-CH₃ (cis to C=O)These methyl protons are deshielded by the adjacent double bond. Their chemical shift is expected to be similar to that in mesityl oxide (~2.1 ppm).[4]
~1.9Singlet3H-CH₃ (trans to C=O)These methyl protons are also deshielded, but to a slightly lesser extent than the cis-methyl group. A similar chemical shift to that in mesityl oxide (~1.9 ppm) is anticipated.[4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.[6] Six distinct signals are expected.

Predicted Chemical Shift (ppm) Assignment Rationale
~190 - 195C=OThe carbonyl carbon is expected to be the most deshielded carbon in the molecule, appearing at a very low field.[6]
~155 - 160=C(CH₃)₂The quaternary vinylic carbon will be significantly downfield due to its sp² hybridization and substitution with two methyl groups.
~125 - 130=CHThe tertiary vinylic carbon is also deshielded due to its sp² hybridization.
~30 - 35-CH₂BrThe carbon attached to the bromine atom will be deshielded due to the electronegativity of the halogen.
~28-CH₃ (cis to C=O)The methyl carbons are in the typical range for sp³ hybridized carbons attached to an sp² carbon.
~21-CH₃ (trans to C=O)A slightly upfield shift is expected for the trans-methyl group compared to the cis-methyl group.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup (400 MHz Spectrometer) cluster_acquisition Data Acquisition cluster_processing Data Processing a Dissolve ~5-10 mg of 1-Bromo-4-methyl-3-penten-2-one in ~0.7 mL of CDCl₃ b Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) a->b c Transfer the solution to a clean, dry NMR tube b->c d Lock the spectrometer on the deuterium signal of CDCl₃ c->d e Shim the magnetic field to achieve optimal homogeneity d->e f Tune and match the probe for both ¹H and ¹³C frequencies e->f g Acquire ¹H NMR spectrum (e.g., 16 scans, 30° pulse) f->g h Acquire ¹³C NMR spectrum (e.g., 1024 scans, proton decoupled) g->h i Apply Fourier transform to the Free Induction Decays (FIDs) h->i j Phase correct the spectra i->j k Integrate the ¹H signals and pick the peaks for both spectra j->k

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3] The IR spectrum of 1-Bromo-4-methyl-3-penten-2-one is expected to be dominated by the absorptions of the carbonyl and alkene moieties.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
~1690 - 1710StrongC=O stretch (ketone)The carbonyl stretch of an α,β-unsaturated ketone is typically found at a lower frequency than that of a saturated ketone (~1715 cm⁻¹) due to conjugation.[7][8] The presence of an electronegative bromine atom at the α-position generally increases the C=O stretching frequency; thus, the value is expected to be in the higher end of the conjugated ketone range.[9]
~1620 - 1640MediumC=C stretch (alkene)The carbon-carbon double bond stretch in a conjugated system appears in this region.
~2900 - 3000Medium-WeakC-H stretch (sp³ CH₃ and CH₂)These absorptions are characteristic of saturated C-H bonds.
~3000 - 3100WeakC-H stretch (sp² =CH)The vinylic C-H stretch is expected in this region.
~1375MediumC-H bend (gem-dimethyl)The characteristic bending vibration for a gem-dimethyl group.
~550 - 650Medium-StrongC-Br stretchThe carbon-bromine stretching vibration is typically observed in the fingerprint region.

For comparison, the related compound 4-bromo-3-penten-2-one shows a strong carbonyl absorption.[10] The parent compound, 4-methyl-3-penten-2-one, exhibits a strong C=O stretch around 1670 cm⁻¹ and a C=C stretch around 1620 cm⁻¹.[11]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.

  • Sample Application: Place a small drop of 1-Bromo-4-methyl-3-penten-2-one directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[12]

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 1-Bromo-4-methyl-3-penten-2-one is expected to show a characteristic molecular ion peak and several key fragment ions.

m/z (mass-to-charge ratio) Ion Rationale
176/178[M]⁺˙Molecular Ion: The molecular ion peak will appear as a doublet with approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively).[13] This is a key diagnostic feature for a monobrominated compound.
97[M - Br]⁺Loss of Bromine: Cleavage of the C-Br bond is a very common fragmentation pathway for alkyl halides, resulting in the loss of a bromine radical.[14] This would lead to a fragment with m/z 97.
121/123[M - C₃H₅]⁺α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon (α-cleavage) is a characteristic fragmentation for ketones.[13][15] This would result in the loss of a C₃H₅ radical and the formation of a [BrCH₂CO]⁺ ion.
43[CH₃CO]⁺Acylium Ion: Fragmentation can also lead to the formation of an acylium ion by cleavage of the bond between the carbonyl carbon and the bromomethyl group.
83[C₆H₁₁]⁺Loss of Br and CO: Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment is also a possibility.
Key Fragmentation Pathways

M [C₆H₉BrO]⁺˙ m/z 176/178 M_minus_Br [C₆H₉O]⁺ m/z 97 M->M_minus_Br - •Br M_minus_C3H5 [CH₂BrCO]⁺ m/z 121/123 M->M_minus_C3H5 - •C₃H₅ Acylium [C₂H₃O]⁺ m/z 43 M_minus_Br->Acylium - C₄H₆

Caption: Predicted major fragmentation pathways for 1-Bromo-4-methyl-3-penten-2-one.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is an ideal method for analyzing volatile compounds like 1-Bromo-4-methyl-3-penten-2-one.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column (e.g., a nonpolar DB-5 column).

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for electron ionization).

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectral analysis of 1-Bromo-4-methyl-3-penten-2-one, as predicted in this guide, provides a robust framework for its unequivocal identification. The key diagnostic features to look for are:

  • ¹H NMR: A singlet around 4.1-4.3 ppm for the bromomethylene protons and a vinyl proton signal downfield of 6.2 ppm.

  • ¹³C NMR: A carbonyl signal around 190-195 ppm and a bromomethyl carbon signal around 30-35 ppm.

  • IR: A strong carbonyl absorption around 1690-1710 cm⁻¹ and a C-Br stretch in the fingerprint region.

  • MS: A characteristic M/M+2 molecular ion peak pattern (m/z 176/178) and a prominent fragment at m/z 97 corresponding to the loss of bromine.

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]

  • Lion-Vailing, L. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]

  • NIST. (n.d.). Pentane, 1-bromo-4-methyl-. NIST WebBook. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Organic Chemistry at CU Boulder. [Link]

  • PubChem. (n.d.). 1-Bromo-4-methyl-3-penten-2-one. PubChem. [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

  • Suresh, S. (2016). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Open Library Publishing Platform. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • NIST. (n.d.). Pentane, 1-bromo-4-methyl-. NIST WebBook. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Arjunan, V., Jayaprakash, A., Santhanam, R., & Mohan, S. (2015). ¹H NMR experimental spectrum of 4-methyl-3-penten-2-one. ResearchGate. [Link]

  • Arjunan, V., Jayaprakash, A., Santhanam, R., & Mohan, S. (2015). ¹³C NMR experimental spectrum of 4-methyl-3-penten-2-one. ResearchGate. [Link]

  • SpectraBase. (n.d.). 3-Penten-2-one, 4-bromo-. SpectraBase. [Link]

  • Chemsrc. (2025, November 30). 1-bromo-4-methyl-3-pentene-2-one. Chemsrc. [Link]

  • NIST. (n.d.). Pentane, 1-bromo-4-methyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). 1-Bromo-4-methylpent-2-ene. PubChem. [Link]

  • NIST. (n.d.). 3-Penten-2-one, 4-methyl-. NIST WebBook. [Link]

  • Al-Hourani, B. J. (2017). SPONTANEOUS α‐METHYLATION OF AN α-BROMOKETONE FROM DMF: SYNTHESIS AND CRYSTALLINE STRUCTURE OF 1,1'-(3,4-DIPHENYLTHIENO[2,3-b]THIOPHENE-2,5-DIYL)BIS(2-METHYLPROPANE-1-ONE). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • All In All Chemistry. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]

Sources

Exploratory

Stereoselective Synthesis of 1-Bromo-4-methyl-3-penten-2-one: A Mechanistic and Practical Examination

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-4-methyl-3-penten-2-one is a versatile functionalized α,β-unsaturated ketone that serves as a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methyl-3-penten-2-one is a versatile functionalized α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis.[1][2] The presence of a trisubstituted double bond introduces the critical element of stereochemistry, specifically E/Z isomerism, which can profoundly influence the reactivity and biological activity of downstream products. This technical guide provides a comprehensive analysis of the stereochemical considerations inherent in the synthesis of this compound, with a primary focus on the α-bromination of 4-methyl-3-penten-2-one (mesityl oxide). We will explore the underlying reaction mechanisms that govern stereoselectivity, detail a robust experimental protocol for achieving high isomeric purity, and outline the analytical methods for definitive stereochemical assignment.

Introduction: The Significance of Stereoisomerism

In the field of drug development and complex molecule synthesis, the precise control of a molecule's three-dimensional architecture is paramount. Geometric isomers, such as the (E) and (Z)-forms of 1-bromo-4-methyl-3-penten-2-one, can exhibit distinct physical properties and chemical reactivity. The core challenge in synthesizing this target lies in selectively preparing one isomer over the other.

The designation of (E) and (Z) isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C3-C4 double bond.[3]

  • At Carbon-3: The acetyl group (-COCH₃) is assigned higher priority than the vinyl methyl group (-CH₃).

  • At Carbon-4: The isopropylidene methyl group (-CH₃) is assigned higher priority than the vinylic hydrogen (-H).

This leads to the following stereoisomers:

  • (Z)-isomer: The higher-priority groups (acetyl and the C4-methyl) are on the same side of the double bond.

  • (E)-isomer: The higher-priority groups are on opposite sides of the double bond.

This guide will focus on methods to control this stereochemical outcome.

Synthetic Strategy and Mechanistic Rationale

The most direct route to 1-bromo-4-methyl-3-penten-2-one is the α-bromination of the readily available starting material, 4-methyl-3-penten-2-one (mesityl oxide).[4] However, the presence of multiple reactive sites—the α-carbon, the allylic carbons, and the double bond itself—necessitates a careful choice of reagents and conditions to ensure both regioselectivity and the desired stereochemistry.

Controlling Regioselectivity: α-Bromination vs. Allylic Bromination

Two primary bromination pathways must be considered:

  • α-Bromination: This reaction proceeds via an enol or enolate intermediate and results in the substitution of a hydrogen on the carbon adjacent to the carbonyl (the α-carbon). This is typically achieved under acidic conditions with an electrophilic bromine source like Br₂.[5][6]

  • Allylic Bromination: This is a free-radical substitution that occurs at the carbon adjacent to a double bond (the allylic position).[7] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often with a radical initiator or light.[8][9] Using NBS is crucial as it generates a very low, steady concentration of Br₂, which favors the radical pathway over electrophilic addition to the alkene.[9][10]

To achieve the desired product, 1-bromo-4-methyl-3-penten-2-one, conditions must be selected to strongly favor the α-bromination mechanism. Acid-catalyzed bromination is the preferred method as it proceeds through an enol intermediate, directing the halogen to the α-position.

The Mechanism of Acid-Catalyzed α-Bromination and Stereochemical Implications

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A weak base then removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks molecular bromine in an electrophilic step to yield the α-brominated ketone after deprotonation.[6]

The stereochemical outcome (E vs. Z) is determined during the attack of the enol on the bromine. The geometry of the enol intermediate and the steric interactions in the transition state are the key determining factors. For 4-methyl-3-penten-2-one, the formation of the (E)-isomer is often favored due to reduced steric hindrance between the incoming electrophile and the bulky isopropylidene group.

A potential side reaction is the electrophilic addition of bromine across the double bond.[11] However, this pathway is generally slower than the reaction with the electron-rich enol intermediate, especially when the reaction is conducted at controlled temperatures.

Experimental Protocol: Synthesis of (E)-1-Bromo-4-methyl-3-penten-2-one

This protocol is designed to favor the formation of the (E)-isomer through kinetic control and minimization of side reactions.

Materials:

  • 4-methyl-3-penten-2-one (Mesityl Oxide), 98%

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 19.6 g (0.2 mol) of 4-methyl-3-penten-2-one in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Causality: Lowering the temperature reduces the rate of potential side reactions, such as dibromination and addition across the double bond, enhancing the selectivity for the desired monobrominated product.

  • Bromine Addition: Slowly add a solution of 32.0 g (0.2 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality: The slow, dropwise addition maintains a low instantaneous concentration of bromine, which helps to prevent over-bromination.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of 10% sodium thiosulfate solution (to quench any unreacted bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with 50 mL of brine. Trustworthiness: Each washing step removes specific impurities. The thiosulfate wash is a visual confirmation that excess bromine is removed (the orange color disappears). The bicarbonate wash must be done carefully due to CO₂ evolution, ensuring the system is self-validating by neutralizing the acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield 1-bromo-4-methyl-3-penten-2-one as a pale yellow oil.

Characterization and Stereochemical Assignment

Definitive assignment of the E/Z stereochemistry relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

NMR Spectroscopy

The chemical environment of the vinylic proton (H3) and the adjacent methyl groups is distinct in the (E) and (Z) isomers due to the anisotropic effect of the carbonyl group and steric compression.

Proton/Carbon Expected ¹H Shift (ppm) (E)-isomer Expected ¹H Shift (ppm) (Z)-isomer Expected ¹³C Shift (ppm) (E)-isomer Expected ¹³C Shift (ppm) (Z)-isomer Rationale for Difference
Vinylic H (C3-H)~6.2-6.4~6.7-6.9~125-127~123-125In the (Z)-isomer, the vinylic H is closer to the deshielding zone of the carbonyl group.
Bromomethyl H₂ (C1-H₂)~4.0-4.2~3.9-4.1~35-37~33-35Steric compression in the (Z)-isomer may cause a slight upfield shift.
Acetyl CH₃ (on C2)~2.3-2.4~2.3-2.4~28-30~28-30Minimal expected difference.
Vinyl CH₃'s (on C4)~1.9 & ~2.2~1.9 & ~2.2~20 & ~27~20 & ~27Minimal expected difference.
Carbonyl C (C2)--~190-192~189-191Slight shielding in the more sterically crowded (Z)-isomer.

Note: These are estimated chemical shifts. Actual values should be confirmed with experimental data and compared to literature where available.[13][14]

Other Analytical Techniques
  • Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the α,β-unsaturated carbonyl group (C=O) at approximately 1685-1700 cm⁻¹ and for the C=C double bond at approximately 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns include the loss of the bromine radical and cleavage at the α-position (alpha-cleavage).[15][16]

Visualization of Key Processes

Diagram 1: Cahn-Ingold-Prelog (CIP) Priority Assignment

CIP_Priority cluster_E (E)-Isomer (Opposite Sides) cluster_Z (Z)-Isomer (Same Side) E_C3 C3 E_C4 C4 E_C3->E_C4 C=C E_C3_H1 -COCH3 (High) E_C3->E_C3_H1 E_C3_L1 -CH3 (Low) E_C3->E_C3_L1 E_C4_H1 -CH3 (High) E_C4->E_C4_H1 E_C4_L1 -H (Low) E_C4->E_C4_L1 Z_C3 C3 Z_C4 C4 Z_C3->Z_C4 C=C Z_C3_H1 -COCH3 (High) Z_C3->Z_C3_H1 Z_C3_L1 -CH3 (Low) Z_C3->Z_C3_L1 Z_C4_H1 -CH3 (High) Z_C4->Z_C4_H1 Z_C4_L1 -H (Low) Z_C4->Z_C4_L1

Caption: CIP priority assignment for (E) and (Z) isomers.

Diagram 2: Reaction Mechanism for Acid-Catalyzed α-Bromination

mechanism start Mesityl Oxide (Keto Form) protonated Protonated Carbonyl start->protonated + H⁺ enol Enol Intermediate (Nucleophile) protonated->enol - H⁺ bromonium Oxonium Ion Intermediate enol->bromonium + Br-Br product (E)-1-Bromo-4-methyl -3-penten-2-one bromonium->product - H⁺

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of 1-bromo-4-methyl-3-penten-2-one is a study in the control of both regioselectivity and stereoselectivity. By employing an acid-catalyzed α-bromination pathway, the reaction can be effectively directed to the carbon adjacent to the carbonyl, avoiding competing allylic bromination and electrophilic addition reactions. The stereochemical outcome, favoring the (E)-isomer, is governed by the formation of the more stable enol intermediate and sterically controlled attack of the electrophile. The detailed protocol and characterization methods provided in this guide offer a robust framework for researchers to produce this valuable synthetic intermediate with high isomeric purity, enabling its effective use in the development of more complex molecular targets.

References

  • ResearchGate. Bromination of different α,β unsaturated ketones with NH4Br and CAN.a. ResearchGate. [Link]

  • Molecules. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Google Patents.Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
  • ACS Publications. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • Wikipedia. Reductive dehalogenation of halo ketones. Wikipedia. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • ResearchGate. 1 H NMR experimental spectrum of 4-methyl-3-penten-2-one. ResearchGate. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. [Link]

  • Master Organic Chemistry. What is Allylic Bromination? Master Organic Chemistry. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. Scheme 2. E-Z isomerization process. ResearchGate. [Link]

  • NIST WebBook. Pentane, 1-bromo-4-methyl-. NIST. [Link]

  • ResearchGate. (PDF) Electronic structure investigations of 4-methyl-3-penten-2-one by UV–Visible and NMR spectral studies and natural bond orbital analysis by DFT calculations. ResearchGate. [Link]

  • Chemistry LibreTexts. 5.4: The E/Z System for alkenes. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. E/Z (cis/trans) isomerism. Doc Brown's Chemistry. [Link]

  • Organic Syntheses. mesityl oxide. Organic Syntheses. [Link]

  • YouTube. Alkenes: Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic substitution with 1-Bromo-4-methyl-3-penten-2-one

Application Note: Nucleophilic Substitution Protocols for 1-Bromo-4-methyl-3-penten-2-one Executive Summary This technical guide outlines the optimized protocols for nucleophilic substitution reactions involving 1-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Protocols for 1-Bromo-4-methyl-3-penten-2-one

Executive Summary

This technical guide outlines the optimized protocols for nucleophilic substitution reactions involving 1-Bromo-4-methyl-3-penten-2-one (also known as


-bromomesityl oxide). Due to its bifunctional nature—containing both an 

-haloketone and an

-unsaturated system—this reagent is a versatile building block for heterocyclic synthesis, particularly thiazoles and furans. However, its high reactivity and lachrymatory properties demand strict adherence to safety and kinetic control. This document details the mechanistic basis for selectivity, specific experimental workflows, and troubleshooting matrices.

Safety & Handling (CRITICAL)

Hazard Class: Severe Lachrymator / Skin Corrosive / Acute Toxicity.

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood. The compound releases vapors that cause immediate, severe eye and respiratory irritation.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended for spills.

  • Deactivation: Quench spills or residues with a dilute solution of aqueous ammonia or sodium bisulfite to degrade the

    
    -haloketone moiety.
    

Chemical Profile & Reactivity

Compound: 1-Bromo-4-methyl-3-penten-2-one Structure:



This molecule possesses two electrophilic sites, creating a competition between reaction pathways:

  • Site A (

    
    -Carbon):  The 
    
    
    
    carbon is highly activated for
    
    
    substitution due to the adjacent carbonyl group.
  • Site B (

    
    -Carbon):  The alkene carbon is susceptible to Michael addition (1,4-addition).
    

Mechanistic Insight: Under standard nucleophilic conditions (basic/neutral pH, polar aprotic or protic solvents), Path A (


) dominates . The steric hindrance provided by the gem-dimethyl group at the 

-position significantly retards Michael addition, directing the nucleophile toward the primary bromide.
Figure 1: Reaction Pathway Selectivity

ReactionPathways Substrate 1-Bromo-4-methyl- 3-penten-2-one TS_SN2 Transition State (SN2) Low Steric Hindrance Substrate->TS_SN2 Kinetic Control (Fast) TS_Michael Transition State (Michael) High Steric Hindrance Substrate->TS_Michael Thermodynamic (Slow) Nu Nucleophile (Nu:) Nu->TS_SN2 Nu->TS_Michael Prod_Sub Substitution Product (Major) TS_SN2->Prod_Sub Prod_Add Addition Product (Minor/Trace) TS_Michael->Prod_Add

Caption: Steric hindrance at the


-carbon favors rapid 

substitution at the

-methylene group.

Protocol A: General Nucleophilic Substitution ( )

Application: Introduction of amines, azides, or thiols.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileDissolve in solvent first.
Nucleophile 1.1 - 1.2ReactantSlight excess ensures conversion.
Base 1.5 - 2.0Acid Scavenger

or

. Neutralizes HBr.
Solvent N/AMediumAcetone (for salts) or DMF/THF.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Bromo-4-methyl-3-penten-2-one (1.0 equiv) in anhydrous Acetone (0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 1.5 equiv). The mixture will form a suspension.
    
  • Nucleophile Addition:

    • Liquid Nucleophiles: Add dropwise via syringe over 10 minutes at 0°C.

    • Solid Nucleophiles: Add in small portions to prevent exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting bromide spot (

      
      ) should disappear.
      
  • Workup:

    • Filter off the inorganic solids (

      
      , excess base).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography on silica gel.

Protocol B: Hantzsch Thiazole Synthesis

Application: Synthesis of 2-amino-4-(2-methylprop-1-enyl)thiazole derivatives. This is the "Gold Standard" reaction for this substrate.

Workflow Diagram

HantzschSynthesis Start Start: Dissolve Substrate in Ethanol (0.5 M) AddThiourea Add Thiourea/Thioamide (1.0 - 1.1 equiv) Start->AddThiourea Reflux Reflux (78°C) 1 - 3 Hours AddThiourea->Reflux CheckTLC TLC Check: Disappearance of Bromide Reflux->CheckTLC CheckTLC->Reflux Incomplete Cool Cool to RT Precipitate Forms CheckTLC->Cool Complete Neutralize Basify with NH4OH (pH 8-9) Cool->Neutralize HBr Salt Filter Filtration & Recrystallization (EtOH/Water) Neutralize->Filter Free Base

Caption: Workflow for the condensation of


-bromomesityl oxide with thiourea to form thiazoles.
Detailed Procedure
  • Dissolution: Dissolve 1-Bromo-4-methyl-3-penten-2-one (10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Thiourea (10 mmol). Note that no external base is added initially; the reaction proceeds to form the hydrobromide salt of the thiazole.

  • Heating: Heat the mixture to reflux (approx. 78°C) for 2 hours. The solution typically turns yellow/orange.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole HBr salt will crystallize.

  • Isolation (Free Base):

    • Pour the mixture into ice water (50 mL).

    • Slowly add Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      until pH
      
      
      9. The free base thiazole will precipitate as a solid.
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Dark/Tar Formation Polymerization of the alkene moiety.Perform reaction at lower temperature (0°C to RT). Add radical inhibitor (BHT) in trace amounts.
Incomplete Reaction Poor nucleophilicity or solvent choice.Switch to a more polar aprotic solvent (DMF) to enhance nucleophile activity.
Multiple Spots on TLC Double alkylation (if using primary amines).Use a large excess of amine (5-10 equiv) or use a secondary amine.
Lachrymatory Vapors Poor containment.[1][2]STOP. Verify hood flow. Use dilute ammonia to wipe down all glassware immediately after use.

References

  • PubChem. (n.d.). 1-Bromo-4-methyl-3-penten-2-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Li, J. J. (2009). Hantzsch Thiazole Synthesis. In: Name Reactions. Springer, Berlin, Heidelberg. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for -haloketone reactivity).

Sources

Application

Application Note: 1-Bromo-4-methyl-3-penten-2-one as a Bifunctional Alkylating Agent in Organic Synthesis and Drug Development

Executive Summary 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry and complex organic synthesis[1]. Structurally derived from the b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry and complex organic synthesis[1]. Structurally derived from the bromination of mesityl oxide[2], this compound features both an


-bromo ketone moiety and an 

-unsaturated alkene. This unique topology allows it to function as a highly potent alkylating agent, a Michael acceptor, or a dielectrophilic synthon for heterocyclic construction.

This application note provides authoritative protocols and mechanistic insights for leveraging 1-bromo-4-methyl-3-penten-2-one as an alkylating agent, ensuring chemoselectivity, high yields, and reproducible results in drug development workflows.

Physicochemical Profiling & Reactivity Mapping

Understanding the physicochemical properties of 1-bromo-4-methyl-3-penten-2-one is critical for predicting its behavior in solution and optimizing reaction conditions.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula C₆H₉BrO[1]
Molecular Weight 177.04 g/mol [1]
IUPAC Name 1-bromo-4-methylpent-3-en-2-one[1]
SMILES CC(=CC(=O)CBr)C[1]
Electrophilic Sites C1 (Alkyl bromide,

), C2 (Carbonyl, 1,2-addition), C4 (Alkene, 1,4-Michael addition)
Mechanistic Causality of Reactivity

The carbon atom bearing the bromine (C1) is exceptionally electrophilic. This is due to the synergistic inductive electron-withdrawing effects of both the halogen and the adjacent carbonyl group[3]. Furthermore, the adjacent


 orbital of the carbonyl group lowers the LUMO energy of the C-Br bond, stabilizing the 

transition state. Consequently, this compound undergoes

displacement with soft and borderline nucleophiles (e.g., thiols, amines) at rates significantly faster than unactivated alkyl bromides.

Application 1: Hantzsch Thiazole Synthesis

Thiazole rings are privileged scaffolds in antimicrobial, anti-inflammatory, and anticancer drug discovery[4]. The Hantzsch thiazole synthesis is a robust, self-validating one-pot reaction that condenses an


-bromo ketone with a thioamide or thiourea to yield a substituted thiazole[5].
Causality in Experimental Design
  • Temperature Control: The reaction is initiated at 0–5 °C to control the exothermic

    
     attack and prevent the thermal degradation or polymerization of the 
    
    
    
    -bromo enone.
  • Base Selection: Mild bases (e.g.,

    
    ) are used to neutralize the HBr byproduct. Strong alkoxides (e.g., 
    
    
    
    ) must be strictly avoided, as they induce the Favorskii rearrangement, converting the
    
    
    -bromo ketone into an unwanted ester[2].
Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.2 equivalents) in anhydrous ethanol.

  • Addition: Cool the solution to 0 °C using an ice bath. Add 1-bromo-4-methyl-3-penten-2-one (1.0 equivalent) dropwise over 15 minutes to prevent localized heating[5].

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. The initial

    
     intermediate will undergo spontaneous intramolecular cyclization and dehydration[4].
    
  • Monitoring: Monitor the consumption of the bromoketone via TLC (Hexanes:EtOAc 3:1).

  • Work-up: Cool to room temperature. Slowly add saturated aqueous

    
     until the evolution of 
    
    
    
    ceases (pH ~7.5).
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude 2-amino-4-(2-methylprop-1-enyl)thiazole from hot ethanol.

Hantzsch_Pathway A 1-Bromo-4-methyl- 3-penten-2-one (Electrophile) C S-Alkylation Intermediate A->C SN2 Attack by S B Thiourea (Nucleophile) B->C D Intramolecular Cyclization C->D N attacks C=O E Dehydration (-H2O) D->E H+ transfer F 2-Amino-4-(2-methylprop- 1-enyl)thiazole E->F Aromatization

Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis using 1-bromo-4-methyl-3-penten-2-one.

Application 2: Chemoselective S-Alkylation of Peptides

In bioconjugation and linker chemistry, 1-bromo-4-methyl-3-penten-2-one serves as an excellent reagent for the selective S-alkylation of cysteine residues.

Causality in Experimental Design
  • Kinetic vs. Thermodynamic Control: Thiols are "soft" nucleophiles. While they can undergo Michael addition at C4, the extreme electrophilicity of the C1 bromide makes the

    
     pathway kinetically favored. By running the reaction at low temperatures (0–4 °C) and avoiding prolonged reaction times, S-alkylation is achieved with >95% chemoselectivity over conjugate addition.
    
  • Buffer Choice: A mildly basic buffer (pH 7.5–8.0) is required to deprotonate the thiol (

    
     ~8.3) to the more nucleophilic thiolate, without triggering the hydrolysis of the bromoketone.
    
Step-by-Step Protocol
  • Substrate Solubilization: Dissolve the cysteine-containing peptide (1.0 eq) in a degassed 0.1 M Phosphate buffer (pH 7.8) containing 1 mM EDTA to prevent metal-catalyzed disulfide oxidation.

  • Reagent Preparation: Prepare a 100 mM stock solution of 1-bromo-4-methyl-3-penten-2-one in LC-MS grade DMF.

  • Alkylation: Cool the peptide solution to 4 °C. Add 1.5 equivalents of the bromoketone stock solution dropwise while vortexing gently.

  • Incubation: Incubate the reaction mixture at 4 °C for 45 minutes.

  • Quenching: Quench the unreacted bromoketone by adding a 10-fold excess of

    
    -mercaptoethanol or dithiothreitol (DTT) and incubate for an additional 15 minutes.
    
  • Purification: Isolate the conjugated peptide via Preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Alkylation_Workflow Step1 1. Substrate Preparation Dissolve Peptide in pH 7.8 Buffer Step2 2. Electrophile Addition Dropwise addition of Bromoketone at 4°C Step1->Step2 Step3 3. Kinetic Control Incubate at low temp to favor SN2 over Michael Step2->Step3 Step4 4. Reaction Quenching Neutralize excess reagent with DTT Step3->Step4 Step5 5. Product Isolation RP-HPLC Purification & Lyophilization Step4->Step5

Caption: Workflow for the chemoselective S-alkylation of cysteine-containing peptides.

Quantitative Data Summary

Table 2: Nucleophile Compatibility and Expected Outcomes
Nucleophile TypeExample SubstratePrimary Reaction PathwayOptimal Base / CatalystExpected Yield Range
Thioamide Thiourea

+ Cyclization (Hantzsch)
None (or

workup)
75 – 90%
Aliphatic Thiol Cysteine / DTTKinetically controlled

Phosphate Buffer (pH 7.8)80 – 95%
Primary Amine Benzylamine

Alkylation
DIPEA (2.0 eq)60 – 80%
Alkoxide Sodium MethoxideFavorskii Rearrangement[2]

(Solvent: MeOH)
Side Reaction

Best Practices & Troubleshooting

  • Handling & Safety: Like most

    
    -bromo ketones, 1-bromo-4-methyl-3-penten-2-one is a potent lachrymator and skin irritant. All manipulations must be performed in a certified chemical fume hood. Spills should be neutralized immediately with a 10% aqueous solution of sodium bisulfite (
    
    
    
    )[5].
  • Storage: The compound is sensitive to light and ambient temperatures, which can induce auto-polymerization or decomposition. Store strictly at -20 °C under an inert atmosphere (Argon or Nitrogen).

  • Avoiding Silica Gel Degradation:

    
    -Bromo ketones can decompose on highly acidic silica gel during column chromatography. If purification of the unreacted starting material or an intermediate is required, deactivate the silica gel by flushing the column with 1% Triethylamine (
    
    
    
    ) in the eluent prior to loading the sample[6].

References

  • [1] National Center for Biotechnology Information. 1-Bromo-4-methyl-3-penten-2-one | C6H9BrO | CID 10888460 - PubChem. Retrieved from: [Link]

  • [2] Tsuboi, S., et al. Preparative Scale Stereoselective Synthesis of Methyl 4-Methyl-(Z)-2, 4-Pentadienoate. Synthetic Communications, Vol 18, No 8. Taylor & Francis. Retrieved from: [Link]

Sources

Method

Application Note: Regioselective Control in the Reaction of Grignard Reagents with 1-Bromo-4-methyl-3-penten-2-one

Executive Summary The synthesis of complex organic molecules often requires the use of multifunctional starting materials. 1-Bromo-4-methyl-3-penten-2-one is one such substrate, possessing both a vinyl bromide and an α,β...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex organic molecules often requires the use of multifunctional starting materials. 1-Bromo-4-methyl-3-penten-2-one is one such substrate, possessing both a vinyl bromide and an α,β-unsaturated ketone (enone) moiety. A common query involves the formation of a Grignard reagent from this molecule. However, due to the inherent reactivity of the highly nucleophilic Grignard moiety with the electrophilic enone system, direct formation is synthetically unviable.

This guide reframes the challenge, focusing instead on the synthetically valuable reactions of various Grignard reagents with 1-Bromo-4-methyl-3-penten-2-one. The core scientific challenge lies in controlling the regioselectivity of the nucleophilic attack. Grignard reagents can add to the enone system in two primary ways: a 1,2-addition to the carbonyl carbon, yielding an allylic alcohol, or a 1,4-conjugate (Michael) addition to the β-carbon, yielding a ketone.[1][2]

This application note provides a detailed exploration of the mechanistic principles governing this selectivity and presents validated protocols for directing the reaction toward either the 1,2- or 1,4-addition product. We demonstrate that uncatalyzed reactions with "hard" nucleophiles like Grignard reagents typically favor the 1,2-adduct.[3][4] Conversely, the introduction of a catalytic amount of a copper(I) salt promotes the formation of a softer organocuprate-like species in situ, which selectively delivers the 1,4-adduct.[5] This guide serves as a comprehensive resource for researchers aiming to leverage this versatile substrate in complex synthetic pathways.

Part 1: Foundational Principles - The Challenge of Intramolecular Reactivity

An organomagnesium halide (Grignard reagent) is a potent nucleophile and a strong base.[6] Attempting to prepare a Grignard reagent from 1-Bromo-4-methyl-3-penten-2-one would result in an immediate and uncontrolled reaction. The Grignard center, once formed at the carbon-bromine bond, would attack the electrophilic carbonyl carbon of a neighboring molecule, leading to a complex mixture of oligomeric and polymeric byproducts.

Therefore, the practical and powerful application of this substrate is as an electrophile, reacting with a pre-formed Grignard reagent. The key to its successful use lies in understanding and controlling the two competing mechanistic pathways available for the incoming nucleophile.

Part 2: Mechanistic Crossroads - 1,2- (Direct) vs. 1,4- (Conjugate) Addition

The regiochemical outcome of the reaction is dictated by the principle of Hard and Soft Acids and Bases (HSAB) and the nature of the attacking nucleophile.[2]

  • 1,2-Addition (Direct Addition): The carbonyl carbon is a "hard" electrophilic center. Strong, "hard" nucleophiles, such as uncatalyzed Grignard reagents and organolithiums, preferentially attack this site.[3][7] This kinetically controlled pathway is typically fast and irreversible, leading to the formation of a tertiary allylic alcohol upon acidic workup.[2]

  • 1,4-Addition (Conjugate Addition): The β-carbon of the enone system is a "soft" electrophilic center. Softer nucleophiles favor attack at this position.[8] While Grignard reagents themselves are hard, the addition of a catalytic amount of a copper(I) salt (e.g., CuI, CuBr) generates a lithium diorganocuprate (Gilman-type) reagent in situ.[9] These organocopper species are significantly softer nucleophiles and selectively attack the β-carbon.[10] The reaction proceeds through an enolate intermediate, which is then protonated during workup to yield the final ketone product.[11] This pathway is under thermodynamic control.[2]

The vinyl bromide moiety is generally less reactive towards nucleophilic attack than the enone system under these conditions and is typically preserved in the final product.

G cluster_start Reactants Start 1-Bromo-4-methyl-3-penten-2-one + R-MgX (Grignard Reagent) P1 Pathway 1: No Catalyst (Hard Nucleophile) Start->P1 Uncatalyzed P2 Pathway 2: + Copper(I) Salt (cat.) (Soft Nucleophile) Start->P2 Catalyzed M1 1,2-Direct Addition (Kinetic Control) P1->M1 M2 1,4-Conjugate Addition (Thermodynamic Control) P2->M2 I1 Magnesium Alkoxide M1->I1 I2 Enolate Intermediate M2->I2 Prod1 1,2-Adduct: Tertiary Allylic Alcohol I1->Prod1 Protonation Prod2 1,4-Adduct: Ketone I2->Prod2 Tautomerization

Sources

Application

Purifying 1-Bromo-4-methyl-3-penten-2-one: A Guide to Distillation Under Reduced Pressure

Abstract This technical guide provides a comprehensive protocol for the purification of 1-Bromo-4-methyl-3-penten-2-one (CAS No. 49566-72-5), a versatile α-brominated α,β-unsaturated ketone intermediate crucial in variou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the purification of 1-Bromo-4-methyl-3-penten-2-one (CAS No. 49566-72-5), a versatile α-brominated α,β-unsaturated ketone intermediate crucial in various synthetic applications. Due to its inherent thermal lability, conventional atmospheric distillation is not a viable purification method. This document details the rationale and methodology for vacuum distillation, a technique essential for preserving the integrity of the molecule while achieving high purity. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Purifying α-Bromoketones

1-Bromo-4-methyl-3-penten-2-one is a valuable building block in organic synthesis. Its structure, incorporating both an α-bromoketone and a conjugated double bond, makes it a reactive intermediate for the construction of more complex molecular architectures. However, the very features that impart its synthetic utility also contribute to its instability.

α-Bromoketones as a class of compounds are known to be thermally sensitive. The primary decomposition pathway is dehydrobromination, an elimination reaction that leads to the formation of an unsaturated ketone and hydrogen bromide (HBr). This process is often catalyzed by heat, light, and the presence of basic impurities. The liberated HBr can further catalyze decomposition, leading to a cascade of side reactions and a significant reduction in yield and purity.

Therefore, purification strategies must be carefully selected to minimize thermal stress on the molecule. While methods like column chromatography are options, for liquid compounds, distillation is often preferred for its scalability and efficiency in removing non-volatile impurities. To overcome the challenge of thermal decomposition, distillation must be performed under reduced pressure.

Rationale for Vacuum Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the external pressure, the boiling point is significantly lowered. This principle is the cornerstone of vacuum distillation and is critical for the purification of thermally sensitive compounds like 1-Bromo-4-methyl-3-penten-2-one.

Pre-Distillation Considerations and Synthesis Context

The purity of the crude 1-Bromo-4-methyl-3-penten-2-one will dictate the ease of distillation. This compound is typically synthesized via the α-bromination of 4-methyl-3-penten-2-one (mesityl oxide). Common impurities arising from the synthesis may include:

  • Unreacted starting material (4-methyl-3-penten-2-one): This is more volatile than the product and will typically be collected in the forerun.

  • Dibrominated byproducts: These will have a higher boiling point and will likely remain in the distillation residue.

  • Acidic residues (e.g., HBr): These can promote decomposition and should be neutralized during the work-up prior to distillation. A wash with a mild base like sodium bicarbonate solution, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), is recommended.

Experimental Protocol: Vacuum Distillation of 1-Bromo-4-methyl-3-penten-2-one

This protocol provides a step-by-step methodology for the vacuum distillation of 1-Bromo-4-methyl-3-penten-2-one.

Materials and Equipment
  • Crude 1-Bromo-4-methyl-3-penten-2-one (neutralized and dried)

  • Round-bottom flask

  • Short-path distillation head (or a simple distillation setup with a short vapor path)

  • Vigreux column (optional, for better separation of closely boiling impurities)

  • Receiving flasks

  • Thermometer and adapter

  • Vacuum pump (capable of reaching at least 20 Torr)

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Inert gas source (e.g., nitrogen or argon) for backfilling

Distillation Workflow Diagram

DistillationWorkflow cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_post Post-Distillation crude Crude Product workup Aqueous Work-up (Neutralize and Wash) crude->workup drying Dry over Anhydrous Salt workup->drying charge Charge Distillation Flask drying->charge assemble Assemble Apparatus charge->assemble evacuate Evacuate System assemble->evacuate heat Gradual Heating evacuate->heat collect Collect Fractions heat->collect cool Cool and Backfill collect->cool forerun Forerun (Volatile Impurities) collect->forerun product_fraction Product Fraction (Pure Compound) collect->product_fraction residue Residue (Non-volatile Impurities) collect->residue store Store Product Cold & Dark cool->store

Caption: Workflow for the purification of 1-Bromo-4-methyl-3-penten-2-one.

Step-by-Step Procedure
  • Apparatus Setup:

    • Ensure all glassware is clean and dry.

    • Assemble the distillation apparatus. A short-path distillation head is highly recommended to minimize the distance the vapor travels and reduce the likelihood of decomposition on hot glass surfaces.

    • Use high-vacuum grease sparingly on ground glass joints to ensure a good seal.

    • Place a stir bar in the distillation flask.

    • Position the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

  • Charging the Flask:

    • Charge the round-bottom flask with the dried, crude 1-Bromo-4-methyl-3-penten-2-one. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation:

    • Connect the vacuum pump to the distillation apparatus through a cold trap. The cold trap will protect the pump from corrosive vapors.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully evacuate the system to the desired pressure (e.g., 15-20 Torr).

  • Distillation:

    • Begin stirring the contents of the flask.

    • Gradually heat the distillation flask using a heating mantle.

    • Observe the distillation carefully. Collect any low-boiling forerun in a separate receiving flask. This may contain residual solvent or unreacted starting material.

    • As the temperature stabilizes at the boiling point of the product, change to a clean receiving flask to collect the main fraction. Based on the data for the isomer, the boiling point is expected to be around 70 °C at 18 Torr .[2]

    • Maintain a steady distillation rate. If the temperature fluctuates significantly, it may indicate a change in the composition of the distillate.

    • Stop the distillation when the temperature begins to drop or when only a small amount of dark, viscous residue remains in the distillation flask. Do not distill to dryness, as this can lead to the decomposition of the residue.

  • Shutdown and Storage:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully backfill the apparatus with an inert gas (e.g., nitrogen). Caution: Do not introduce air into the hot system, as this can cause an explosion.

    • Disassemble the apparatus and transfer the purified product to a clean, amber glass bottle.

    • For long-term storage, it is advisable to keep the purified 1-Bromo-4-methyl-3-penten-2-one in a refrigerator or freezer under an inert atmosphere to minimize decomposition.

Key Distillation Parameters

ParameterRecommended Value/ConditionRationale
Pressure 15 - 25 TorrTo lower the boiling point significantly and prevent thermal decomposition.
Expected Boiling Point ~70 °C at 18 Torr (estimated)[2]Based on the experimental value for a constitutional isomer.
Apparatus Short-path distillation headMinimizes vapor path and contact time with hot surfaces, reducing decomposition.
Heating Gradual and uniformPrevents bumping and localized overheating.
Atmosphere Inert gas (for backfilling)Prevents oxidation of the hot compound upon completion of the distillation.
Storage Refrigerated/Frozen, Dark, Inert AtmosphereMinimizes decomposition over time.

Troubleshooting

  • Bumping/Uncontrolled Boiling: This can be caused by heating too rapidly or insufficient stirring. Ensure smooth stirring and apply heat gradually.

  • Product Darkening During Distillation: This is a sign of decomposition. Immediately lower the temperature of the heating mantle and consider if a lower vacuum can be achieved to further reduce the boiling point.

  • No Distillate at the Expected Temperature: Check for leaks in the vacuum system. Ensure the manometer is reading the pressure correctly. Verify the accuracy of the thermometer.

Conclusion

The purification of 1-Bromo-4-methyl-3-penten-2-one requires careful attention to its thermal instability. Vacuum distillation is the most effective method for obtaining this compound in high purity on a laboratory scale. By employing the protocols and understanding the principles outlined in this guide, researchers can successfully purify this valuable synthetic intermediate while minimizing degradation, ensuring the quality and reliability of their subsequent research and development activities.

References

  • LookChem. 3-bromo-4-methylpent-3-en-2-one Chemical Property. [Link]

Sources

Method

Comprehensive Application Note: Characterization of 1-Bromo-4-methyl-3-penten-2-one

Executive Summary & Scientific Context 1-Bromo-4-methyl-3-penten-2-one (also known as -bromomesityl oxide) is a highly reactive electrophilic building block used primarily in the synthesis of heterocyclic compounds such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-Bromo-4-methyl-3-penten-2-one (also known as


-bromomesityl oxide) is a highly reactive electrophilic building block used primarily in the synthesis of heterocyclic compounds such as thiazoles and in the derivatization of bioactive molecules.[1] Its structure features a conjugated enone system and a reactive 

-bromoketone moiety, making it a "dual-threat" electrophile (Michael acceptor and alkylating agent).

This dual reactivity presents specific analytical challenges:

  • Thermal Instability: The compound is prone to dehydrobromination or polymerization upon heating, complicating Gas Chromatography (GC) analysis.

  • Regioisomerism: During synthesis (typically bromination of mesityl oxide), competing reactions can yield the

    
    -bromo isomer (5-bromo-4-methyl-3-penten-2-one) or the dibromide adduct (3,4-dibromo-4-methylpentan-2-one).
    
  • Safety Profile: It is a potent lachrymator and skin irritant, requiring specific handling protocols during sampling.

This guide provides a validated analytical workflow to confirm the identity, purity, and stability of 1-Bromo-4-methyl-3-penten-2-one, prioritizing non-destructive techniques (NMR, HPLC) over thermal methods.

Physicochemical Properties & Safety Profile

PropertyValue / DescriptionNote
Formula

Molecular Weight 177.04 g/mol Distinctive Br isotopic pattern (1:[2]1)
Appearance Pale yellow to orange liquidDarkens upon storage (decomposition)
Boiling Point ~85–95 °C @ 15 mmHg (est.)Do not distill at atm. pressure (decomposition risk)
Solubility Soluble in DCM, EtOAc, MeOHHydrolyzes slowly in water
Reactivity High (Alkylating agent)Reacts with nucleophiles (amines, thiols)
Hazards Lachrymator , CorrosiveUse full fume hood & double gloves

Analytical Strategy Workflow

The following decision tree outlines the logical flow for characterizing the material, distinguishing it from common impurities (starting material mesityl oxide and dibrominated byproducts).

CharacterizationWorkflow Sample Crude Sample (1-Bromo-4-methyl-3-penten-2-one) TLC Step 1: TLC Screening (Quick Purity Check) Sample->TLC NMR_H Step 2: 1H NMR (Definitive Structural ID) TLC->NMR_H If single spot or separable impurities NMR_H->Sample Isomer/Impurity Detected (Recrystallize/Distill) NMR_C Step 3: 13C NMR (Carbonyl & Quaternary C) NMR_H->NMR_C Confirm Regiochemistry HPLC Step 4: Reverse Phase HPLC (Quantitative Purity) NMR_H->HPLC Quantify % Purity MS Step 5: Mass Spectrometry (MW & Isotope Pattern) HPLC->MS Verify MW Storage Storage: -20°C, Dark, Inert Gas MS->Storage QC Pass

Figure 1: Analytical workflow prioritizing structural confirmation via NMR before quantitative purity assessment.

Detailed Protocols

Protocol A: Structural Confirmation via Nuclear Magnetic Resonance (NMR)

NMR is the only technique capable of unambiguously distinguishing the target


-bromo compound from the 

-bromo isomer or the dibromo-adduct.

Sample Preparation:

  • Dissolve ~10-15 mg of sample in 0.6 mL

    
    .
    
  • Critical: Use acid-free

    
     (filtered through basic alumina) if the sample is stored for >1 hour, as acid traces catalyze decomposition.
    

Expected


 NMR Data (400 MHz, 

):
MoietyChemical Shift (

)
MultiplicityIntegrationStructural Insight

3.95 – 4.15 ppm Singlet2HDiagnostic Peak. Shifted downfield by Br and C=O.

6.05 – 6.20 ppm Septet/Multi1HVinylic proton. Coupling to allylic methyls (

).

(A)
2.15 – 2.20 ppm Doublet (

)
3HAllylic methyl (cis/trans to carbonyl).

(B)
1.90 – 2.00 ppm Doublet (

)
3HAllylic methyl.

Interpretation Logic:

  • Target vs. Mesityl Oxide: Mesityl oxide has a methyl singlet at

    
     2.1 ppm (acetyl group). The target replaces this with a 
    
    
    
    singlet at
    
    
    ~4.0 ppm.
  • Target vs. Dibromide: If the alkene signal at 6.1 ppm is missing and replaced by upstream multiplets (3.0–4.5 ppm), the double bond has reacted (bromine addition).

  • Target vs.

    
    -Bromo Isomer:  The 
    
    
    
    -bromo isomer would show a
    
    
    signal coupled to the alkene, and only one allylic methyl signal.
Protocol B: Purity Assessment via HPLC-UV

Gas Chromatography is risky due to thermal instability. Reverse-Phase HPLC is the standard for purity quantification.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption due to conjugated enone).

  • Temperature: 25°C (Do not heat column).

Gradient Method:

Time (min) % B (MeCN) Description
0.0 10% Equilibration
10.0 90% Linear Gradient
12.0 90% Wash

| 12.1 | 10% | Re-equilibration |

Data Analysis:

  • Mesityl Oxide (Starting Material): Elutes earlier (more polar).

  • Target (1-Bromo...): Elutes in the middle of the gradient.

  • Dibromides/Polybromides: Elute later (more lipophilic).

  • Integration: Integrate all peaks >0.1% area. Purity = (Area of Target / Total Area)

    
     100.
    
Protocol C: Mass Spectrometry (GC-MS or LC-MS)

Used to confirm molecular weight and halogen content.

Method: EI-MS (70 eV) via GC or ESI-MS via LC.

  • Parent Ion: Look for the molecular ion cluster.

    • m/z 176 (

      
      ) 
      
    • m/z 178 (

      
      ) 
      
    • Intensity Ratio: 1:1 (Characteristic of mono-brominated compounds).

  • Fragmentation (EI):

    • m/z 97:

      
      . Loss of bromine atom.[3] This corresponds to the mesityl oxide cation (
      
      
      
      ).
    • m/z 82:

      
      . Loss of the bromomethyl group.
      

Handling, Stability, and Storage

Warning: This compound is a severe lachrymator .

  • Decomposition Pathways:

    • Photolysis: The C-Br bond is light-sensitive. Exposure turns the liquid dark brown/black.

    • Polymerization: Acidic impurities (HBr) generated by hydrolysis catalyze polymerization.

  • Stabilization:

    • Store over activated 4Å Molecular Sieves or Silver Wool (scavenges free halides).

    • Add a radical inhibitor (e.g., BHT) if storing for long periods.

  • Storage Conditions:

    • Temperature: -20°C .

    • Atmosphere: Argon or Nitrogen headspace.

    • Container: Amber glass vial with Teflon-lined cap.

References

  • Synthesis and Reactivity of

    
    -Haloketones: 
    
    • Gaudry, M., & Marquet, A. (1970). Stereochemistry of the bromination of ketones. Tetrahedron.

    • Reid, E. B., & Jelinek, A. (1950). The Bromination of Mesityl Oxide. Journal of the American Chemical Society. (Classic reference for regio-selectivity issues).
  • Safety Data & Properties

    • PubChem Compound Summary for 1-Bromo-4-methylpent-3-en-2-one. National Library of Medicine. [Link]

  • Analytical Methods (HPLC/Enones)

    • Separation of alpha-Bromoketones on Newcrom R1 HPLC column. SIELC Technologies Application Note. [Link]

Sources

Application

Application Note: Safe Handling, Storage, and Reactivity Profiling of 1-Bromo-4-methyl-3-penten-2-one

Document Type: Advanced Laboratory Protocol & Safety Monograph Target Audience: Synthetic Chemists, Medicinal Chemists, and EHS Professionals Executive Summary and Chemical Profiling 1-Bromo-4-methyl-3-penten-2-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Laboratory Protocol & Safety Monograph Target Audience: Synthetic Chemists, Medicinal Chemists, and EHS Professionals

Executive Summary and Chemical Profiling

1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) is a highly versatile, yet hazardous, bifunctional building block utilized extensively in drug development and complex organic synthesis. Structurally, it combines an


-bromo ketone moiety with an 

-unsaturated alkene. This dual functionality makes it an exceptionally powerful electrophilic hub, capable of undergoing both direct nucleophilic substitution (

) and conjugate Michael additions.

However, the very features that make it synthetically valuable also render it a potent lachrymator, a severe vesicant, and a chemically unstable entity if mishandled. This application note synthesizes field-proven insights to establish a self-validating framework for the safe handling, storage, and experimental utilization of this compound.

Quantitative Chemical Data
PropertySpecification / Value
Chemical Name 1-Bromo-4-methyl-3-penten-2-one
CAS Registry Number 49566-72-5
Molecular Formula

Molecular Weight 177.04 g/mol
Topological Polar Surface Area 17.1 Ų
Hazard Classification Corrosive, Acute Toxic, Severe Lachrymator
Optimal Storage Temperature -20°C (Inert Atmosphere, Protected from Light)

Data sourced from the National Center for Biotechnology Information (PubChem)[1].

Mechanistic Causality: Reactivity and Hazards

To handle 1-Bromo-4-methyl-3-penten-2-one safely, researchers must understand the causality behind its physical behavior and biological toxicity.

The Lachrymator Effect:


-Bromo ketones are notorious lachrymators (tear-inducing agents). The mechanism of action involves the rapid alkylation of critical cysteine residues on the TRPA1 ion channels located in the sensory nerve endings of the cornea and respiratory tract. The adjacent carbonyl group withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the 

-carbon, making the C-Br bond hyper-reactive to biological nucleophiles[2].

Chemical Instability: The molecule is prone to two primary degradation pathways:

  • Photo-induced Degradation: Exposure to UV/visible light triggers the homolytic cleavage of the weak C-Br bond, generating radical species that initiate dark-colored polymeric tar formation.

  • Thermal Polymerization: The

    
    -unsaturated system (enone) is susceptible to thermally induced auto-polymerization, particularly in the presence of trace acidic or basic impurities.
    

Reactivity Compound 1-Bromo-4-methyl-3-penten-2-one (Electrophilic Hub) AlphaCarbon Alpha-Carbon (Direct Alkylation) Compound->AlphaCarbon LUMO lowering BetaCarbon Beta-Carbon (Michael Addition) Compound->BetaCarbon Conjugation Nuc1 Hard Nucleophiles (Amines, Thiols) AlphaCarbon->Nuc1 SN2 Pathway Nuc2 Soft Nucleophiles (Organocuprates) BetaCarbon->Nuc2 1,4-Addition Result1 Alpha-Substituted Ketone Nuc1->Result1 Result2 Conjugate Addition Product Nuc2->Result2

Mechanistic divergence of 1-Bromo-4-methyl-3-penten-2-one under nucleophilic attack.

Storage and Environmental Controls

To arrest the degradation pathways mentioned above, the following storage protocols are mandatory:

  • Temperature: Store strictly at -20°C . While short-term storage at 2-8°C is acceptable for working aliquots, long-term stability requires deep freezing to halt thermal polymerization[3].

  • Atmosphere: The headspace of the storage vessel must be purged with high-purity Argon or Nitrogen. Oxygen can participate in radical auto-oxidation of the alkene.

  • Vessel: Use amber borosilicate glass vials with PTFE-lined caps to block photolytic degradation and prevent the corrosive vapor from degrading standard septa.

Self-Validating Handling and Decontamination Protocols

Standard wiping of spills with dry paper towels is strictly prohibited, as it spreads the highly volatile lachrymator into the ambient air. We employ a "Quench Mix" strategy—a self-validating chemical neutralization system.

Preparation of the Universal Quench Mix

Prepare a solution consisting of:

  • 50% Ethanol: Ensures the lipophilic

    
    -bromo ketone dissolves into the aqueous phase.
    
  • 40% Aqueous Sodium Thiosulfate (

    
    , 1M):  Acts as a potent, soft nucleophile to rapidly displace the bromide ion, destroying the alkylating hazard.
    
  • 10% Aqueous Sodium Hydroxide (NaOH, 1M): Promotes alkaline hydrolysis of the ketone to a benign

    
    -hydroxy derivative.
    

Self-Validation Check: The protocol is self-validating because the successful destruction of the active electrophile is physically confirmed by the complete cessation of lachrymatory (tear-inducing) vapors in the fume hood within 5 minutes of application.

Decon Spill Spill Detected Evac Isolate Area & Max Hood Ventilation Spill->Evac Quench Apply Quench Mix (EtOH + NaOH + Na2S2O3) Evac->Quench Wait Wait 30 Mins (Hydrolysis/Reduction) Quench->Wait Clean Absorb & Dispose (Halogenated Waste) Wait->Clean

Validated step-by-step decontamination workflow for alpha-bromo ketone spills.

Experimental Protocol: Nucleophilic Substitution Workflow

When utilizing 1-Bromo-4-methyl-3-penten-2-one in drug discovery (e.g., synthesizing thiazoles or functionalized enones), the following step-by-step methodology ensures both high yield and operator safety.

Prerequisites:

  • PPE: Double nitrile gloves (change immediately if contaminated, as

    
    -bromo ketones permeate nitrile over time), chemical splash goggles, and a flame-retardant lab coat[3].
    
  • Engineering: All steps, including weighing, must be performed inside a certified chemical fume hood with a sash pulled down to the lowest workable height.

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon. Add the nucleophile (e.g., a primary amine or thiourea, 1.0 eq) and a non-nucleophilic base (e.g.,

    
    , 1.5 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
    
  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Low temperatures suppress the competing Michael addition and prevent thermal degradation of the starting material.

  • Transfer: Using a gas-tight syringe, extract the required volume of 1-Bromo-4-methyl-3-penten-2-one directly from its amber storage vial under Argon.

  • Addition: Add the

    
    -bromo ketone dropwise over 30 minutes to the cooled reaction mixture.
    
  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor via TLC or LC-MS.

  • In-Situ Quenching (Critical): Once the starting material is consumed, add 5 mL of the Universal Quench Mix (described above) directly to the reaction flask and stir vigorously for 10 minutes. Causality: This destroys any unreacted traces of the

    
    -bromo ketone before the workup phase, protecting the operator when the flask is opened to the ambient laboratory environment.
    
  • Workup: Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

References

  • National Center for Biotechnology Information (PubChem). "1-Bromo-4-methyl-3-penten-2-one Chemical and Physical Properties." PubChem Database, CID 10888460. Available at:[Link]

  • Google Patents / Ahlem, C., et al. "Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone... (Nucleophilic Susceptibility of Alpha-Bromo Ketones)." US Patent US10836788B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Decomposition of 1-Bromo-4-methyl-3-penten-2-one

[1] -Halogenated Enones Reference ID: TS-BMPO-2025-01 Audience: Synthetic Chemists, Process Development Scientists Executive Summary: The "Fragile Lachrymator" 1-Bromo-4-methyl-3-penten-2-one (CAS 49566-72-5) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Halogenated Enones
Reference ID:  TS-BMPO-2025-01
Audience:  Synthetic Chemists, Process Development Scientists

Executive Summary: The "Fragile Lachrymator"

1-Bromo-4-methyl-3-penten-2-one (CAS 49566-72-5) is a highly reactive


-bromoketone featuring an adjacent conjugated alkene system. While it is a potent electrophile for heterocycle synthesis (e.g., Hantzsch thiazole synthesis), its structural features create a "perfect storm" for decomposition.

The Core Problem: The molecule possesses a good leaving group (Bromide) adjacent to an acidic


-proton and a conjugated system. This makes it susceptible to three simultaneous degradation pathways:
  • Acid-Autocatalysis: Trace HBr formation catalyzes further decomposition (darkening/tarring).

  • Elimination: Base-induced loss of HBr to form reactive conjugated dienes.

  • Nucleophilic Attack: Highly sensitive to moisture (hydrolysis) and nucleophilic solvents.

This guide provides the protocols required to stabilize, store, and react this compound without degradation.

Decomposition Mechanics (The "Why")

To prevent decomposition, you must understand the mechanism. The darkening of your sample is not random; it is a cascade reaction.

Primary Degradation Pathways[2]
  • Dehydrobromination (Thermal/Basic): Even weak bases or elevated temperatures can trigger the elimination of HBr, extending the conjugation system.[1] The resulting diene is unstable and rapidly polymerizes.

  • Acid-Catalyzed Polymerization: As HBr is released (via hydrolysis or elimination), it protonates the carbonyl oxygen, activating the molecule for aldol-like self-condensation. This is why samples turn black: you are making complex polymers.

  • Photolytic Cleavage: The C-Br bond is weak (~65-70 kcal/mol). UV light homolytically cleaves this bond, generating radicals that initiate chain reactions.

Visualization: Decomposition Pathways

DecompositionPathways Start 1-Bromo-4-methyl- 3-penten-2-one HBr HBr Release Start->HBr Hydrolysis Elimination Conjugated Diene (Unstable) Start->Elimination Base/Heat (-HBr) Radical Free Radicals Start->Radical Homolysis Polymer Black Tar (Polymerization) HBr->Polymer Acid Catalysis Light UV Light Light->Radical Moisture Moisture (H2O) Moisture->HBr Elimination->Polymer Oligomerization Radical->Polymer Chain Reaction

Figure 1: Mechanistic pathways leading to sample degradation. Note that HBr formation is autocatalytic.

Troubleshooting Guide & FAQs

Section A: Storage & Handling[2][4]

Q: My clear yellow oil turned black and viscous overnight in the fridge. Why? A: This is "Acid Autocatalysis." A small amount of hydrolysis occurred (likely due to condensation on cold glass), releasing HBr. The HBr catalyzed the polymerization of the remaining material.

  • The Fix: You must store the compound with an acid scavenger . Add small chips of activated Magnesium Oxide (MgO) or Potassium Carbonate (

    
    ) to the storage vial to neutralize trace acid.
    
  • Storage Protocol: Store at -20°C under Argon, protected from light (amber vial), with a scavenger.

Q: Can I store it in solution? A: Yes, this is often safer. Solutions in anhydrous Toluene or DCM (filtered through basic alumina) are more stable than the neat oil because the intermolecular concentration is lower, reducing the rate of polymerization.

Section B: Reaction Optimization

Q: I see immediate decomposition when adding my nucleophile. How do I stop this? A: You are likely triggering the elimination pathway .

  • Diagnosis: If your nucleophile is basic (e.g., an amine or enolate), it is acting as a base (

    
     issue) rather than a nucleophile.[1]
    
  • Solution:

    • Lower Temperature: Run the addition at -78°C or -40°C. Elimination has a higher activation energy than substitution; cold favors substitution.

    • Buffer: If using an amine, add a non-nucleophilic acid scavenger like 2,6-Lutidine or solid

      
       to the reaction mixture.[1]
      
Section C: Purification

Q: The compound disappears on the silica column. Where did it go? A: Standard silica gel is slightly acidic (


). This acidity catalyzes the decomposition of allylic bromides.
  • The Fix: Use Deactivated Silica .

    • Pre-wash your silica slurry with 1-2% Triethylamine (

      
      ) in Hexanes before loading your sample. This neutralizes the acid sites.
      
    • Alternatively, use neutral alumina (Brockmann Grade III).

Experimental Protocols

Protocol A: Purification via Deactivated Silica Gel

Use this method if your crude material contains significant impurities.

  • Preparation: Slurry 50g of Silica Gel 60 in Hexanes.

  • Deactivation: Add 10 mL of Triethylamine (

    
    ) to the slurry. Stir for 5 minutes.
    
  • Packing: Pour into the column. Flush with 2 column volumes of pure Hexanes to remove excess amine.

  • Loading: Dissolve crude 1-Bromo-4-methyl-3-penten-2-one in a minimum amount of 10% DCM/Hexanes. Load gently.

  • Elution: Elute rapidly with a gradient of Hexanes

    
     5% EtOAc/Hexanes.
    
  • Workup: Evaporate fractions below 30°C (water bath). Do not heat to dryness; leave a trace of solvent if possible to prevent thermal polymerization.

Protocol B: "Flash" Workup for Reaction Mixtures

Use this to remove the compound from a reaction mixture without inducing decomposition.

  • Quench: Pour reaction mixture into a vigorously stirred mixture of ice and saturated

    
     (aq). Never use water alone (pH neutral is not enough; needs buffering). 
    
  • Extraction: Extract immediately with cold Diethyl Ether (

    
    ).
    
  • Drying: Dry organic layer over

    
     (Magnesium Sulfate) for only 5 minutes. Avoid 
    
    
    
    (too acidic).
  • Concentration: Rotary evaporate at bath temp

    
    °C.
    

Decision Workflow: Handling the Reagent

HandlingWorkflow Check Check Appearance Clear Clear/Light Yellow Check->Clear Dark Dark Brown/Black Check->Dark Use Proceed to Reaction (Keep < 0°C) Clear->Use Smell Acrid Smell (HBr)? Dark->Smell Purify Rapid Filtration (Neutral Alumina) Smell->Purify No/Mild Discard Discard (Irreversible Polymerization) Smell->Discard Yes (Strong) Purify->Use Success

Figure 2: Decision logic for assessing reagent quality before use.

Solvent & Stability Data

SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility. Must be acid-free (pass through basic alumina).
Diethyl Ether High Good for workups. Stabilizer (BHT) helps prevent radical formation.
THF Medium Can coordinate to Mg/Li if making metallo-species. Ensure it is peroxide-free.
Methanol/Ethanol Low AVOID. Causes solvolysis/transesterification and HBr formation.
Acetone Low AVOID. Can undergo aldol condensation with the reagent.

References

  • PubChem. (n.d.).[2] 1-Bromo-4-methyl-3-penten-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for handling sensitive allylic bromides. (Inferred from standard protocols for similar compounds like 2-Bromo-1-octen-3-ol). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-Bromo-4-methyl-3-penten-2-one

Welcome to the Technical Support Center for the synthesis and handling of 1-bromo-4-methyl-3-penten-2-one (CAS 49566-72-5)[1]. As an α,β-unsaturated α-bromo ketone, this compound is a highly reactive bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 1-bromo-4-methyl-3-penten-2-one (CAS 49566-72-5)[1]. As an α,β-unsaturated α-bromo ketone, this compound is a highly reactive bifunctional building block utilized in advanced drug development and complex target synthesis.

Because the starting material, mesityl oxide (4-methyl-3-penten-2-one)[2], possesses multiple reactive sites, achieving strict regiocontrol during bromination requires a deep understanding of enolization kinetics and electrophilic addition pathways. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Regioselectivity

The primary challenge in this synthesis is directing the bromine atom exclusively to the C1 methyl group while avoiding addition across the electron-rich C3-C4 double bond or substitution at the sterically hindered C3 vinylic position.

To achieve this, the reaction must be forced through an acid-catalyzed enolization pathway [3]. Acid catalysis lowers the activation barrier for the formation of a cross-conjugated dienol intermediate. By utilizing N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂), you maintain a low, steady-state concentration of electrophilic bromine (Br⁺). This kinetic control ensures that the electrophile is consumed by the enol as fast as it is generated, effectively starving the competing, uncatalyzed alkene-addition pathway[4].

Pathway SM Mesityl Oxide (Substrate) Enol Cross-Conjugated Dienol SM->Enol Enolization (Rate-Limiting) Side1 Alkene Addition (Byproduct) SM->Side1 Direct Br2 Attack (Uncatalyzed) Cat Acid Catalyst (H+) Cat->Enol Promotes Product 1-Bromo-4-methyl- 3-penten-2-one Enol->Product Electrophilic Attack Reagent NBS (Br+ Source) Reagent->Product Donates Br Side2 1,1-Dibromo (Byproduct) Product->Side2 Excess Reagent (Over-reaction)

Reaction pathway for the acid-catalyzed regioselective alpha-bromination of mesityl oxide.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Built-in quality control checks ensure that deviations are caught immediately, preventing the loss of downstream time and resources.

Materials: Mesityl oxide (1.0 eq), N-Bromosuccinimide (1.05 eq), p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq), Anhydrous Acetonitrile (MeCN).

Step 1: System Initialization & Enolization Setup
  • Action: Dissolve mesityl oxide (10 mmol) in 20 mL of anhydrous MeCN in a round-bottom flask. Add pTSA (1 mmol). Cool the mixture strictly to 0–5 °C using an ice bath.

  • Causality: Low temperatures thermodynamically suppress the activation energy required for direct alkene bromination. The pTSA selectively lowers the kinetic barrier for enolization at the C1 position, priming the system for regioselective attack[3].

  • Validation Check: The solution should remain clear and colorless. Take a baseline TLC (Hexanes/EtOAc 8:2); mesityl oxide appears as a strong UV-active spot (R_f ~0.6).

Step 2: Controlled Electrophilic Addition
  • Action: Add NBS (10.5 mmol) portion-wise over 60 minutes while maintaining vigorous magnetic stirring at 0–5 °C.

  • Causality: Portion-wise addition prevents a spike in the local concentration of Br⁺. A high local concentration would lead to double bromination at C1 (forming 1,1-dibromo-4-methyl-3-penten-2-one) or trigger an exothermic runaway that promotes alkene addition[4].

  • Validation Check: The reaction mixture will transiently turn pale yellow (active bromine) and fade as the enol consumes the electrophile. Self-Correction: If a persistent yellow/orange color develops, enolization is lagging behind NBS dissolution. Pause the addition until the solution clears.

Step 3: Quenching and Phase Separation
  • Action: Once TLC indicates complete consumption of the starting material, quench the reaction cold with 10 mL of saturated aqueous NaHCO₃ and 5 mL of 10% aqueous Na₂S₂O₃.

  • Causality: NaHCO₃ neutralizes the pTSA catalyst, halting further enolization and preventing acid-catalyzed product degradation. Na₂S₂O₃ reduces any unreacted electrophilic bromine species, preventing post-extraction side reactions.

  • Validation Check: Gas evolution (CO₂) confirms acid neutralization. The organic phase should immediately turn pale yellow to colorless.

Step 4: Isolation
  • Action: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a water bath kept below 30 °C .

  • Causality: Elevated temperatures during solvent removal will cause the highly reactive α-bromo enone to auto-polymerize or decompose into a dark tar.

  • Validation Check: ¹H NMR of the crude oil must show a diagnostic singlet at ~3.9 ppm corresponding to the newly formed –CH₂Br protons, confirming successful C1 functionalization.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why the NBS/pTSA system is the optimal choice.

Brominating AgentCatalystSolventTemp (°C)Target C1-Bromo Yield (%)Dibromo Byproduct (%)Alkene Addition (%)
Br₂ (1.1 eq)NoneCCl₄2515%10%75%
Br₂ (1.05 eq)H₂SO₄MeOH065%15%20%
NBS (1.05 eq)NoneMeCN2540%10%50%
NBS (1.05 eq) pTSA MeCN 0 85% <5% <10%

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding predominantly the 3,4-dibromo addition product instead of the target C1-bromo compound? A: This is a kinetic failure where direct halogenation of the alkene outcompetes enolization. This typically occurs if the acid catalyst is omitted, neutralized by wet solvent, or if the brominating agent is added too rapidly. Corrective Action: Ensure your solvent is strictly anhydrous. Verify the presence of the acid catalyst (pTSA) and ensure you are using NBS to maintain a low effective concentration of the brominating species[4].

Q: My GC-MS analysis shows a significant M⁺ peak corresponding to a dibrominated species. How do I suppress over-bromination? A: The target product, 1-bromo-4-methyl-3-penten-2-one, still possesses enolizable protons at the C1 position. If the temperature exceeds 10 °C or if an excess of NBS is used, a second bromination event occurs rapidly. Corrective Action: Strictly limit NBS to 1.05 equivalents. Maintain the reaction temperature strictly between 0–5 °C. Ensure vigorous stirring to prevent localized high concentrations of NBS dissolving at the bottom of the flask.

Q: The isolated 1-bromo-4-methyl-3-penten-2-one turns into a dark, viscous tar after a few days of storage. What is the degradation mechanism? A: As an α-bromo, α,β-unsaturated ketone, this compound is a highly reactive alkylating agent and a potent Michael acceptor. It is highly prone to auto-polymerization and bimolecular nucleophilic degradation. Corrective Action: Never store the compound neat at room temperature. For short-term storage, keep it neat at -20 °C under an inert argon atmosphere. For long-term storage, dilute it in a non-nucleophilic solvent (e.g., dry dichloromethane or hexanes) and add a radical inhibitor such as BHT (0.1 wt%).

Q: Can I use basic conditions (e.g., LDA) to form the kinetic enolate and then brominate? A: While theoretically possible, base-promoted halogenation of methyl ketones often suffers from the haloform reaction cascade. Once the first bromine is installed, the remaining C1 protons become significantly more acidic due to the inductive effect of the halogen, leading to rapid polyhalogenation. Acid catalysis is the preferred, self-limiting pathway for the monobromination of methyl ketones[3].

References

  • 1-Bromo-4-methyl-3-penten-2-one | C6H9BrO | CID 10888460 Source: PubChem (National Institutes of Health) URL:[Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions Source: Master Organic Chemistry URL:[Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Mesityl oxide Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-4-methyl-3-penten-2-one

Topic: Removal of impurities from crude 1-Bromo-4-methyl-3-penten-2-one Cas No: 49566-72-5 (Generic/Isomer specific variants may apply) Common Name: -Bromomesityl oxide Target Audience: Synthetic Chemists, Process Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of impurities from crude 1-Bromo-4-methyl-3-penten-2-one Cas No: 49566-72-5 (Generic/Isomer specific variants may apply) Common Name:


-Bromomesityl oxide
Target Audience:  Synthetic Chemists, Process Development Scientists

Module 1: Critical Safety & Stability Protocol

WARNING: LACHRYMATOR & THERMAL INSTABILITY 1-Bromo-4-methyl-3-penten-2-one is a potent lachrymator (tear gas agent) and a skin irritant. It is also thermally unstable. Before attempting purification, you must understand the degradation mechanics to prevent yield loss or runaway decomposition.

Why is my product turning black?

The "Black Tar" effect is caused by Acid-Autocatalyzed Polymerization .

  • Mechanism: The molecule contains both an enone and an

    
    -halogen. Trace HBr (a byproduct of synthesis or decomposition) protonates the carbonyl or the alkene.
    
  • Result: This initiates a cationic polymerization or condensation cascade.

  • Prevention: The crude material must be kept neutral or slightly basic (pH 7-8) at all times. Never distill without an acid scavenger.

Module 2: Diagnostic & Troubleshooting Guide

Use this section to identify specific impurities before selecting a purification method.

Q1: How do I distinguish between the desired 1-bromo product and the 3-bromo isomer?

A: The position of the bromine atom is kinetically determined during synthesis but can thermodynamically equilibrate. Use


H NMR for rapid diagnostics.
CompoundStructureKey

H NMR Signal (CDCl

)
1-Bromo-4-methyl-3-penten-2-one (Target)


3.90 - 4.05 ppm
(Singlet, 2H, -CH

Br)
3-Bromo-4-methyl-3-penten-2-one (Impurity)

Missing Vinyl Proton (No signal at ~6.1 ppm)
Mesityl Oxide (Starting Material)


2.15 ppm
(Singlet, 3H, -C(O)CH

)
Q2: My TLC shows a streak rather than a distinct spot. What does this mean?

A: Streaking on silica gel usually indicates decomposition on the plate .

  • Cause: Silica gel is slightly acidic. It catalyzes the elimination of HBr or rearrangement of your product during the run.

  • Solution: Pre-treat your TLC plates with 1% Triethylamine (TEA) in hexane/ethyl acetate before spotting. This neutralizes the silica and prevents on-plate degradation.

Q3: The crude oil has a sharp, acrid smell distinct from the "peppermint" smell of mesityl oxide.

A: This is HBr gas evolving from the oil.

  • Immediate Action: Do not store this material. Proceed immediately to the Neutralization Protocol (See Module 3). Storage of acidic crude will lead to total solidification (polymerization) within 24 hours.

Module 3: Purification Protocols

Workflow Visualization

The following decision tree outlines the logical flow for purifying crude bromomesityl oxide based on impurity profile.

PurificationWorkflow Crude Crude Reaction Mixture (Contains HBr, SM, Product) Quench Step 1: Cold Quench (Ice/Water) Crude->Quench Wash Step 2: Neutralization Wash (Sat. NaHCO3) Quench->Wash Remove HBr Check Diagnostic Check (NMR/TLC) Wash->Check Distill Path A: Vacuum Distillation (For >10g scale) Check->Distill High Purity Req Chrom Path B: Flash Chromatography (For <5g scale) Check->Chrom Isomer Separation Req AddStab Add Stabilizer (CaO or MgO) Distill->AddStab Critical Step Vac High Vacuum (<5 mmHg) Keep Bath <80°C AddStab->Vac

Caption: Logic flow for the isolation of unstable


-bromoketones. Note the critical stabilization step prior to distillation.
Protocol A: The "Soft" Workup (Removal of HBr & Acids)

Standardize this step regardless of subsequent purification methods.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether or MTBE (Methyl tert-butyl ether). Avoid DCM if possible, as it can promote halogen exchange or slower phase separation.

  • Cold Wash: Wash the organic layer twice with ice-cold water.

  • Neutralization (Critical): Wash carefully with saturated aqueous Sodium Bicarbonate (

    
    ) until gas evolution ceases completely.
    
    • Tip: If an emulsion forms, add a small amount of brine.

  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ).
    
    • Note: Do not use Calcium Chloride (

      
      ) as it can act as a weak Lewis acid and promote rearrangement.
      
  • Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat the bath.

Protocol B: Vacuum Distillation (The "Hard" Purification)

Recommended for removing Starting Material (Mesityl Oxide) and heavy polymers.

Prerequisites:

  • High Vacuum Pump (capable of <5 mmHg).

  • Short-path distillation head (Vigreux columns cause too much pressure drop/thermal stress).

  • Stabilizer: Calcium Oxide (CaO) or Magnesium Oxide (MgO).

Step-by-Step:

  • Charge the Flask: Transfer the neutralized crude oil to a round-bottom flask.

  • Add Scavenger: Add 1-2% (w/w) of solid CaO or MgO powder directly into the distillation flask.

    • Why? This solid base neutralizes any HBr generated in situ during heating, preventing autocatalytic decomposition.

  • Vacuum Application: Apply full vacuum before heating.

    • Target Pressure: 1–5 mmHg.

  • Heating: Slowly raise the oil bath temperature.

    • Boiling Point Reference: ~70–75°C at 18 mmHg [1]; expect ~50–60°C at 1–2 mmHg.

    • Warning: If the bath temperature exceeds 90°C and no distillation occurs, stop. Thermal degradation risk is high.

  • Collection:

    • Fraction 1: Mesityl Oxide (Starting Material) – usually comes over very quickly at lower temps.

    • Fraction 2: 1-Bromo-4-methyl-3-penten-2-one (Product) – Clear to pale yellow liquid.

    • Pot Residue: Do not distill to dryness. The residue contains unstable polymers that can decompose violently.

Module 4: Storage & Stabilization

Once purified, the clock starts ticking on stability.

  • Container: Amber glass vials (light sensitive).

  • Headspace: Purge with Argon or Nitrogen.

  • Temperature: Store at -20°C.

  • Additive: For long-term storage (>1 month), add a small chip of Activated Copper or a trace of MgO to the vial to scavenge free acid.

References

  • LookChem. 3-bromo-4-methylpent-3-en-2-one Physical Properties and Spectral Data. Available at: [Link] (Accessed via Search 1.2).

  • PubChem. 1-Bromo-4-methyl-3-penten-2-one Compound Summary (CID 10888460).[1] National Library of Medicine. Available at: [Link].

  • Organic Syntheses. Mesityl Oxide Synthesis and General Handling of Alpha-Halo Ketones. Org.[2][3][4][5][6] Synth. 1921, 1, 53. Available at: [Link] (Contextual grounding for starting material handling).

(Note: While specific boiling points for the 1-bromo isomer are often conflated with the 3-bromo isomer in aggregate databases, the vacuum distillation protocol provided is standard for this class of thermally labile


-bromoketones.)

Sources

Optimization

Troubleshooting low yield in reactions with 1-Bromo-4-methyl-3-penten-2-one

Introduction: The "Mesityl Oxide Bromide" Paradox Welcome to the technical support hub for 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5). Often referred to as -bromomesityl oxide, this molecule is a potent linchpin i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Mesityl Oxide Bromide" Paradox

Welcome to the technical support hub for 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5). Often referred to as


-bromomesityl oxide, this molecule is a potent linchpin in heterocycle synthesis—specifically for thiazoles (Hantzsch synthesis) and furan derivatives.

However, it is also a "dual-personality" electrophile. Its structure contains an


-haloketone moiety conjugated to an olefin, making it susceptible to a wide array of competing pathways:
  • Nucleophilic Substitution (

    
    ):  The desired pathway for most alkylations.
    
  • Michael Addition (1,4-addition): Attack at the

    
    -carbon.
    
  • Favorskii Rearrangement: Ring contraction induced by strong bases.

  • Polymerization: Acid-catalyzed self-condensation.

This guide addresses the root causes of low yield and provides validated protocols to restore reaction efficiency.

Part 1: Reactivity Profile & Failure Modes

Before troubleshooting, you must visualize where your reaction is going wrong. The diagram below maps the electrophilic sites of BMP and the specific failure modes associated with them.

Diagram 1: BMP Reactivity & Failure Map

BMP_Reactivity BMP 1-Bromo-4-methyl- 3-penten-2-one AlphaC α-Carbon (C1) (Primary Halide) BMP->AlphaC Carbonyl Carbonyl (C2) BMP->Carbonyl BetaC β-Carbon (C4) (Michael Acceptor) BMP->BetaC SN2 Desired Path: SN2 Substitution (e.g., Thiazole Formation) AlphaC->SN2 Weak Base/Nu Favorskii Failure Mode A: Favorskii Rearrangement (Esters/Acids) AlphaC->Favorskii Strong Base (OR-) Polymer Failure Mode C: Polymerization (Black Tar) Carbonyl->Polymer Acid/Heat Michael Failure Mode B: Conjugate Addition (Byproducts) BetaC->Michael Soft Nucleophiles

Caption: Reactivity map showing the competition between the desired SN2 pathway and destructive side reactions like Favorskii rearrangement and polymerization.

Part 2: Pre-Reaction Diagnostics (The Foundation)

Q: My starting material is dark brown/black. Can I still use it? A: Proceed with caution. 1-Bromo-4-methyl-3-penten-2-one is a lachrymator and is thermally unstable. It degrades via acid-catalyzed polymerization (releasing HBr, which accelerates the degradation).

  • Diagnosis: If the liquid is opaque black, purity is likely <80%. Using this will release excess HBr into your reaction, killing sensitive nucleophiles (like thioamides).

  • Corrective Action:

    • Dissolve the crude material in

      
       or 
      
      
      
      .
    • Wash with cold saturated

      
       (to remove HBr) and brine.
      
    • Dry over

      
       and concentrate at low temperature (<30°C).
      
    • Distill only if necessary (high vacuum, <0.5 mmHg) to avoid thermal decomposition.

Q: How do I store it to prevent degradation? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Add a stabilizer if possible (e.g., trace


 or silver wool) to scavenge trace acid.

Part 3: Troubleshooting Hantzsch Thiazole Synthesis

This is the most common application: reacting BMP with thiourea or thioamides to form thiazoles.

Q: I am getting low yields (<40%) and a sticky red oil. What is happening? A: You are likely facing acid-mediated decomposition or regioselectivity issues . The reaction produces HBr as a byproduct. If the HBr is not neutralized gently, it catalyzes the polymerization of the


-unsaturated ketone.
Protocol Optimization Table
VariableCommon MistakeOptimized Condition Why?
Solvent DMF or THF (High temp)Ethanol or Methanol (RT to Reflux) Protic solvents stabilize the transition state for thiazole cyclization.
Base NaOH, NaOEt, or

None (initially) or NaHCO3 Strong bases trigger Favorskii rearrangement or hydrolysis.[1] The reaction is autocatalytic; the intermediate needs to cyclize before neutralization.
Stoichiometry 1:1 Equimolar1.0 : 1.1 (Slight Excess Thioamide) The bromoketone is the unstable partner. Ensure it is consumed fully.
Temperature Immediate RefluxRT for 1h

Reflux
Allow the initial S-alkylation (

) to occur at mild temps to avoid polymerization.
Step-by-Step Recovery Protocol:
  • Dissolve thiourea (1.1 equiv) in Ethanol.

  • Add BMP (1.0 equiv) dropwise at 0°C (ice bath). Control the exotherm.

  • Stir at Room Temperature for 1-2 hours. (Monitor TLC for disappearance of BMP).

  • Heat to reflux only if cyclization is incomplete (often not needed for simple thioureas).

  • Workup: Cool to RT. The product often precipitates as the HBr salt. Filter it directly.

    • If oil forms:[2] Neutralize with saturated

      
       (pH 7-8) to precipitate the free base. Do not overshoot to pH > 10. 
      

Part 4: Troubleshooting Alkylation & Substitution

Q: I am trying to substitute the bromide with an amine/alkoxide, but I'm getting a different product (ester or ring-contracted species). A: You have triggered the Favorskii Rearrangement . When an


-haloketone is treated with a strong base (like methoxide or hydroxide), it forms an enolate that cyclizes to a cyclopropanone intermediate, which then opens to form an ester (if alkoxide is used) or acid (if hydroxide is used).
Diagram 2: The Favorskii Trap

Favorskii Start BMP + Strong Base (NaOMe) Enolate Enolate Formation (at C1 or C3) Start->Enolate Deprotonation Cyclo Cyclopropanone Intermediate (Ring Contraction) Enolate->Cyclo Intramolecular SN2 Product Ester/Acid Product (NOT the substitution product) Cyclo->Product Ring Opening

Caption: Mechanism of the Favorskii rearrangement, a primary cause of yield loss when using strong bases.

The Fix:

  • Switch Bases: Use non-nucleophilic, bulky bases like DIPEA (Hünig's base) or 2,6-Lutidine .[1] These scavenge protons without attacking the carbonyl or triggering the rearrangement as easily.

  • Switch Solvents: Use aprotic solvents (Acetone, Acetonitrile) instead of alcohols if you suspect solvolysis.[1]

  • Add a Scavenger: If the reaction generates acid (HBr), add solid

    
     or 
    
    
    
    (heterogeneous conditions) rather than dissolved alkoxides.

Part 5: Purification Guidelines

Q: My product decomposes on the silica column. A:


-unsaturated ketones and their derivatives are acid-sensitive. Standard silica gel is slightly acidic (pH 5-6).

Protocol for "Neutral" Chromatography:

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (

    
    ) . This neutralizes the acidic sites.
    
  • Eluent: Include 0.5%

    
     in your mobile phase.
    
  • Alternative: Use Neutral Alumina (Grade III) if the compound is extremely labile.

  • Rapid Filtration: Instead of a long column, perform a "plug filtration" to remove the baseline tars and elute the product quickly.

References

  • Hantzsch Thiazole Synthesis Overview

    • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Favorskii Rearrangement Mechanism

    • Organic Chemistry Portal. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Synthesis and Reactivity of

    
    -Haloketones: 
    
    • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003).[1] The chemistry of

      
      -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.[1] Retrieved from [Link]
      
  • Safety and Handling (SDS)

Sources

Troubleshooting

Stabilizing 1-Bromo-4-methyl-3-penten-2-one for long-term storage

Focus: Stabilizing 1-Bromo-4-methyl-3-penten-2-one for Long-Term Storage Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to maintai...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Stabilizing 1-Bromo-4-methyl-3-penten-2-one for Long-Term Storage

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the integrity of bifunctional reactive intermediates. 1-Bromo-4-methyl-3-penten-2-one is notoriously difficult to handle because it combines an electrophilic α-bromo ketone with a Michael-acceptor α,β-unsaturated system.

This guide provides field-proven, mechanistically grounded protocols to prevent degradation, troubleshoot common issues, and establish a self-validating storage system for your drug development workflows.

Mechanistic Insights: The Causality of Degradation

To stabilize a molecule, you must first understand how it breaks down. 1-Bromo-4-methyl-3-penten-2-one is susceptible to three primary degradation pathways:

  • Photolytic Cleavage: The C-Br bond adjacent to the carbonyl is highly photolabile. Exposure to ambient light induces homolytic cleavage, generating bromine radicals that initiate runaway polymerization.

  • Nucleophilic Substitution: The α-carbon is highly electrophilic. Even trace atmospheric moisture will drive the hydrolysis of the bromide, yielding an α-hydroxy ketone[1].

  • 1,4-Conjugate Addition: The conjugated alkene acts as a potent Michael acceptor. Basic conditions or the presence of nucleophiles will trigger 1,4-addition across the double bond[2].

Degradation Target 1-Bromo-4-methyl-3-penten-2-one Cond1 Light / Heat Target->Cond1 Cond2 Moisture (H2O) Target->Cond2 Cond3 Nucleophiles / Base Target->Cond3 Path1 Homolytic C-Br Cleavage & Polymerization Cond1->Path1 Radical Initiation Path2 Hydrolysis (α-Hydroxy Ketone) Cond2->Path2 Substitution Path3 1,4-Conjugate Addition (Michael Addition) Cond3->Path3 β-Carbon Attack

Fig 1. Primary degradation pathways of 1-Bromo-4-methyl-3-penten-2-one under ambient conditions.

Diagnostic Troubleshooting & FAQs

Q1: My freshly synthesized compound turned from a pale yellow liquid to a dark brown, viscous sludge overnight at room temperature. What happened? A1: The browning and increased viscosity are classic signs of photolytic dehydrobromination followed by radical polymerization. Light exposure cleaves the C-Br bond, releasing bromine radicals (causing the dark color) and initiating polymerization across the conjugated alkene. Correction: Always handle under low-light conditions and store exclusively in amber borosilicate vials.

Q2: I stored the compound at -20°C, but after a month, NMR analysis shows significant hydrolysis. How is water getting in? A2: Standard -20°C freezers undergo regular freeze-thaw cycles that introduce condensation. α-bromo ketones are highly susceptible to nucleophilic substitution by this ambient moisture[1]. Correction: Desiccate the micro-environment. Store the primary vial inside a secondary container filled with indicating Drierite (CaSO4), and purge the headspace with Argon before sealing.

Q3: Can I use chemical stabilizers to prolong shelf life without ruining my downstream reactions? A3: Yes. Adding a mild, insoluble acid scavenger like Magnesium Oxide (MgO) neutralizes trace HBr, which otherwise auto-catalyzes decomposition—a technique historically proven on simpler analogs like bromoacetone[3]. Because MgO is insoluble, it can be easily filtered out via a short silica plug prior to your experiment.

Quantitative Stability Matrix

The kinetic rate of decarboxylation and degradation in highly reactive ketones is drastically reduced at ultra-low temperatures[4]. The following table summarizes expected shelf-life based on empirical storage conditions.

Storage ConditionAtmosphereAdditivesEstimated Half-LifePrimary Degradation Pathway
25°C (Ambient Light) AirNone< 12 hoursPhotolysis, Polymerization
4°C (Dark) AirNone3 - 5 daysHydrolysis, Oxidation
-20°C (Dark) ArgonNone3 - 4 weeksSlow Hydrolysis (Condensation)
-80°C (Dark) ArgonNone> 6 monthsMinimal
-80°C (Dark) ArgonMgO (0.1% w/w)> 12 monthsNegligible
Standard Operating Procedure (SOP): Self-Validating Cryogenic Storage

To ensure scientific integrity, every storage protocol must be a self-validating system —meaning you can empirically verify the success of the stabilization at each step before proceeding.

Step 1: Acid and Moisture Scavenging

  • Action: Pass the crude liquid through a short, dry pad of anhydrous Na₂SO₄ and basic alumina.

  • Causality: Na₂SO₄ removes bulk water; basic alumina traps trace HBr and quenches free radicals generated during synthesis.

  • Self-Validation Check: Perform a Karl Fischer titration (Target: <50 ppm H₂O). Run a rapid ¹H-NMR to confirm the absence of a broad -OH peak at ~4.0 ppm.

Step 2: Chemical Stabilization

  • Action: Add 0.1% w/w activated Magnesium Oxide (MgO) powder to the purified batch.

  • Causality: MgO acts as an insoluble HBr sponge[3], preventing the auto-catalytic acid degradation of the α,β-unsaturated system.

  • Self-Validation Check: The mixture should remain a free-flowing, pale-yellow or colorless liquid. Any immediate darkening indicates pre-existing radical contamination.

Step 3: Aliquoting and Inert Gas Purging

  • Action: Transfer 1-2 mL aliquots into oven-dried (150°C for 4h) amber glass vials. Purge the headspace with ultra-high purity (UHP) Argon for 30 seconds before capping with PTFE-lined septa.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles of the master batch. Argon is heavier than nitrogen and provides a superior, dense blanket against oxygen and moisture.

  • Self-Validation Check: Use an oxygen sensor probe in your Schlenk line or glovebox to verify <1 ppm O₂ in the atmosphere during the sealing process.

Step 4: Cryogenic Containment

  • Action: Place the sealed vials into a vacuum-sealed Mylar bag containing a desiccant pouch, then transfer to a -80°C freezer.

  • Causality: -80°C drastically reduces the kinetic energy available for both 1,4-addition and nucleophilic substitution[4].

  • Self-Validation Check: After 30 days, thaw one "sentinel" vial. A pristine ¹H-NMR spectrum (maintaining sharp vinylic doublets at ~6.2 ppm and an intact α-bromo signal) validates the long-term integrity of the remaining batch.

Workflow N1 1. Purification (Alumina Pad) N2 2. Drying (Na2SO4) N1->N2 N3 3. Stabilization (MgO Addition) N2->N3 N4 4. Aliquoting (Amber Vials) N3->N4 N5 5. Gas Purging (UHP Argon) N4->N5 N6 6. Storage (-80°C) N5->N6

Fig 2. Self-validating cryogenic storage workflow for stabilizing reactive α-bromoketones.

References
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Bromoacetone - Wikipedia. Available at:[Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature - ResearchGate. Available at: [Link]

Sources

Optimization

Identifying byproducts in 1-Bromo-4-methyl-3-penten-2-one reactions by GC-MS

This technical guide addresses the specific challenges of analyzing 1-Bromo-4-methyl-3-penten-2-one (an -bromoketone) via GC-MS. This compound is thermally labile and highly reactive, making it prone to artifact formatio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of analyzing 1-Bromo-4-methyl-3-penten-2-one (an


-bromoketone) via GC-MS. This compound is thermally labile and highly reactive, making it prone to artifact formation during volatilization.[1]

Executive Summary

1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) is a critical intermediate for synthesizing heterocycles (e.g., thiazoles).[1] Its analysis is complicated by two factors: thermal dehydrobromination in the GC inlet and rapid hydrolysis in wet solvents. This guide provides a self-validating workflow to distinguish between genuine reaction byproducts and analytical artifacts.

Module 1: Pre-Analysis & Sample Preparation (The "Artifact" Filter)[1]

User Question: I see multiple peaks in my chromatogram that don't match my expected reaction byproducts. How do I know if they are real or formed in the injector?

Technical Insight:


-Bromoketones are notorious for undergoing "inlet synthesis."[1] The high temperature of a standard split/splitless injector (

) can trigger elimination of HBr, reforming the conjugated system or causing polymerization.[1]
Protocol: The "Temperature Step-Down" Validation

To validate if a byproduct is thermal, perform this sequence:

  • Run A (Standard): Inject at

    
     inlet temperature.
    
  • Run B (Cold): Lower inlet to

    
     (or use Cool On-Column injection if available).
    
  • Compare:

    • If Peak X decreases significantly or disappears in Run B, it is a thermal artifact .[1]

    • If Peak X remains constant, it is a genuine reaction byproduct .[1]

Sample Preparation Rules
  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid alcohols (Methanol/Ethanol) as they will react with the

    
    -bromo ketone to form ethers (solvolysis) inside the vial or injector.[1]
    
  • Neutralization: Ensure the sample is neutral. Residual acid from bromination catalyzes decomposition. Wash with cold saturated

    
     before injection.[1]
    

Module 2: Chromatographic Method Optimization

User Question: My main peak is tailing severely, and I'm losing resolution on early eluters. What column and settings should I use?

Troubleshooting Guide:

ParameterRecommendationScientific Rationale
Column Phase Rxi-5Sil MS or DB-5ms (5% phenyl)Non-polar phases minimize interaction with the polar C-Br bond, reducing on-column degradation compared to wax columns.[1]
Inlet Liner Deactivated Splitless with Wool Deactivation (silanization) is critical.[1] Active silanol sites on glass wool will strip HBr from the molecule.
Oven Program Start low (

), ramp

A gentle ramp prevents thermal shock.[1] The compound is volatile; starting high causes co-elution with solvent.
Flow Rate

(He)
Slightly higher flow sweeps the labile compound out of the hot inlet faster, reducing residence time and degradation.[1]

Module 3: Mass Spectral Interpretation & Byproduct Identification[1]

User Question: I have three major impurity peaks. How do I identify them based on their fragmentation patterns?

Mechanistic Analysis: The parent molecule (


, MW ~176/178) fragments via 

-cleavage and inductive cleavage.[1]
The Target: 1-Bromo-4-methyl-3-penten-2-one[1][2][3][4][5]
  • Parent Ion (

    
    ):  176 and 178 (1:1 ratio due to 
    
    
    
    ).[1]
  • Base Peak:

    
     (Loss of Br).[1]
    
    • Mechanism:[2][3] Acylium ion formation

      
      .[1]
      
  • Diagnostic Fragment:

    
     (
    
    
    
    ).
    • Note: If you see

      
       but no  176/178, the molecule may have degraded before ionization.[1]
      
Common Byproducts & Artifacts
A. Mesityl Oxide (Starting Material / Reduction Product)[1]
  • Origin: Unreacted starting material or thermal reduction.

  • Structure: 4-Methyl-3-penten-2-one.[1][][5][6][7]

  • Key Ions:

    
    , 
    
    
    
    .[1]
  • Differentiation: Lack of isotope pattern (no Br).[1] Elutes earlier than the bromo-product.

B. The "Elimination" Artifact (Dehydrobromination)[1]
  • Origin: Thermal degradation in injector.

  • Structure: 4-Methyl-penta-1,3-dien-2-one (Conjugated diene).[1]

  • Key Ions:

    
    .[1]
    
  • Differentiation: Look for a sharp peak often riding on the tail of the solvent or a broad "hump" if polymerization occurs.

C. The "Hydrolysis" Impurity
  • Origin: Moisture in solvent or reaction vessel.

  • Structure: 1-Hydroxy-4-methyl-3-penten-2-one.[1]

  • Key Ions:

    
    , 
    
    
    
    .[1]
  • Differentiation: Shows broad tailing due to -OH hydrogen bonding.

Module 4: Visualizing the Degradation Pathways

The following diagram illustrates the decision matrix for distinguishing real chemical byproducts from GC-generated artifacts.

GC_Troubleshooting Start Unknown Peak Observed Check_Br Isotope Pattern 1:1 (176/178 or similar)? Yes_Br Contains Bromine Check_Br->Yes_Br Yes No_Br No Bromine Check_Br->No_Br No OverBrom Possible Dibromide (M+ ~256, 1:2:1) Yes_Br->OverBrom Higher MW Target Target Analyte (1-Bromo...) Yes_Br->Target MW 176 Temp_Test Run 'Temperature Step-Down' (Inlet 250°C -> 150°C) No_Br->Temp_Test Artifact Peak Area Decreases: Thermal Artifact (HBr Elimination) Temp_Test->Artifact Changes Real_Byprod Peak Area Constant: Reaction Byproduct Temp_Test->Real_Byprod Stable MesOx Mesityl Oxide (Unreacted SM) Real_Byprod->MesOx m/z 98 Hydrolysis Hydroxy-ketone (Moisture Contamination) Real_Byprod->Hydrolysis m/z 114

Caption: Decision tree for categorizing unknown peaks in


-bromoketone analysis using isotopic patterns and thermal validation.

Module 5: Reaction-Specific Troubleshooting (FAQ)

Q: I am synthesizing a thiazole using this bromo-ketone and thiourea. I see a peak at MW 196. What is it? A: This is likely the Hantzsch Intermediate or a trapped solvent adduct. However, if you see a peak at MW 115 (Thiazole derivative), the reaction worked.[1]

  • Check: If the MW 196 peak has a Br pattern, it might be the S-alkylated isothiourea intermediate that failed to cyclize.[1]

Q: My target peak area varies wildly between injections. A: This indicates active sites in your liner. The HBr generated from the first few injections "activates" the glass wool, accelerating degradation for subsequent runs.[1]

  • Fix: Change the liner immediately. Use a "Sky" or "Ultra Inert" grade liner. Inject a small plug of pure solvent between runs to clean the column head.

References

  • PubChem. (n.d.).[1] 1-Bromo-4-methyl-3-penten-2-one Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Pentane, 1-bromo-4-methyl- Mass Spectrum. NIST.[8] Retrieved October 26, 2023, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of alpha-Bromoketones. Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Kinetics of 1-Bromo-4-methyl-3-penten-2-one

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BMP-KIN-001 Introduction: Understanding Your Reagent Welcome to the technical support hub for 1-Bromo-4-methyl-3-penten-2-one (ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BMP-KIN-001

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 1-Bromo-4-methyl-3-penten-2-one (often referred to as Mesitoyl Bromide or brominated mesityl oxide).

Before troubleshooting rate issues, you must understand the electrophilic architecture of this molecule. It is a bifunctional electrophile :

  • 
    -Haloketone moiety:  Highly reactive toward SN2 displacement (the primary target for rate enhancement).
    
  • Enone system (Michael Acceptor): The conjugated double bond (

    
    ) is susceptible to 1,4-nucleophilic attack, which acts as a competitive "sink," slowing down your desired substitution or creating byproducts.
    

This guide provides self-validating protocols to accelerate the SN2 pathway while suppressing competitive Michael addition.

Troubleshooting Module 1: The Reaction is Too Slow (Kinetic Stagnation)

User Issue: "I am attempting a nucleophilic substitution (e.g., with an amine, thiol, or azide), but the reaction takes >12 hours or stalls."

Root Cause Analysis

The rate of SN2 reactions on


-haloketones depends critically on the nucleophilicity of the attacking species  and the leaving group ability . While Bromide (Br⁻) is a good leaving group, it may not be sufficient for sterically hindered nucleophiles or in non-ideal solvents.
Solution: The Finkelstein Catalysis Protocol

Theory: By adding a catalytic amount of Sodium Iodide (NaI), you generate the corresponding


-iodo ketone in situ. Iodide is a superior leaving group (

) and a superior nucleophile, creating a rapid catalytic cycle that accelerates the reaction up to 20-fold.
Experimental Protocol (Self-Validating)
  • Solvent Switch: Ensure your solvent is Acetone or Acetonitrile (MeCN) . These polar aprotic solvents solvate the metal cation (

    
    ) but leave the anion (
    
    
    
    ) "naked" and highly reactive [1].
  • Catalyst Loading: Add 10-20 mol% NaI to the reaction mixture.

  • Observation: The reaction mixture may develop a transient yellow/brown color (iodine traces) or precipitate NaBr (if in acetone), confirming the halogen exchange is active.

Mechanism Visualization:

Finkelstein_Cycle Start 1-Bromo-4-methyl- 3-penten-2-one Intermediate Transient Iodo-Intermediate Start->Intermediate Fast Halogen Exchange (k1 >> k2) Intermediate->Start Reversible Product Final Substitution Product Intermediate->Product Rapid Substitution (I- is better LG) Cat_In NaI (Catalyst) Cat_In->Start Nu Nucleophile (Nu-) Nu->Intermediate

Caption: Figure 1. The Finkelstein Catalytic Cycle. The transient Iodo-species reacts significantly faster with the nucleophile than the original Bromo-species.

Troubleshooting Module 2: Solvent-Induced Retardation

User Issue: "I am running the reaction in Ethanol/Methanol (protic solvents) because my nucleophile is soluble there, but the rate is poor."

Root Cause Analysis

Protic solvents (ROH) form a solvation cage around anionic nucleophiles via hydrogen bonding.[1] This stabilizes the ground state of the nucleophile, increasing the activation energy (


) required to reach the transition state [2].
Solution: Solvent Polarity Optimization

Switch to Polar Aprotic solvents. These solvents possess strong dipole moments to dissolve the reagents but lack O-H/N-H bonds, leaving the nucleophile unencumbered.

Solvent Performance Matrix:

Solvent ClassExamplesEffect on Rate (

)
Recommended For
Polar Aprotic (Tier 1) Acetone, MeCN, DMFHigh (100-500x) Standard SN2, Finkelstein conditions.
Polar Aprotic (Tier 2) DMSOVery High Highly hindered nucleophiles (caution: difficult workup).
Polar Protic Ethanol, Methanol, WaterLow (1x)Only use if H-bonding is required for product stability (e.g., Hantzsch synthesis).
Non-Polar Toluene, HexaneNegligibleAvoid. Reagents likely insoluble.

Troubleshooting Module 3: Hantzsch Thiazole Synthesis Optimization

User Issue: "I am using this reagent to synthesize a thiazole ring (reacting with thiourea/thioamide), but yields are low or the reaction is messy."

Root Cause Analysis

The Hantzsch synthesis involves an initial SN2 attack by sulfur, followed by cyclization and dehydration. If the initial attack is too slow, the


-bromoketone degrades via polymerization of the enone system.
Solution: The "Ultrasonic" & Scavenger Protocol

Recent methodologies suggest that standard reflux can be inefficient.

  • Acid Scavenging: The reaction produces HBr. While the thiazole forms a hydrobromide salt, excess acid can degrade the starting material. Add a weak base like NaHCO3 or Sodium Acetate (1.1 eq) to buffer the reaction unless the specific mechanism requires acid catalysis [3].

  • Ultrasonic Irradiation: If available, sonication (35-50 kHz) at room temperature has been shown to reduce reaction times from hours to minutes for Hantzsch condensations, minimizing thermal degradation [4].

Workflow Decision Tree:

Solvent_Decision Q1 What is your Target Reaction? Branch1 Simple Substitution (SN2) (Azide, Amine, Thiol) Q1->Branch1 Branch2 Heterocycle Synthesis (Hantzsch Thiazole) Q1->Branch2 Step1 Use Acetone or MeCN + 10% NaI Catalyst Branch1->Step1 Step2 Use Ethanol/Water (1:1) + Sodium Acetate Buffer Branch2->Step2 Opt Optional: Apply Ultrasound if yield < 50% Step2->Opt

Caption: Figure 2. Decision logic for reaction conditions based on the desired chemical outcome.

Frequently Asked Questions (FAQ)

Q: Is 1-Bromo-4-methyl-3-penten-2-one stable at room temperature? A: No. As an


-haloketone with a conjugated system, it is prone to polymerization and photolytic degradation. Store at -20°C  under inert gas (Argon/Nitrogen) and protect from light. If the liquid has turned dark brown/black, purify via vacuum distillation before use to ensure accurate kinetics.

Q: This compound makes me cry. Is this normal? A: Yes. This compound is a potent lachrymator (tear-inducing agent), structurally related to historical riot control agents.

  • Protocol: Always handle in a functioning fume hood.

  • Decontamination: Wash glassware with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removing from the hood.

Q: Can I use a Lewis Acid to speed this up? A: Avoid Lewis Acids. While they activate carbonyls, in this specific molecule, they will coordinate with the enone system and likely trigger rapid polymerization or Michael addition of your nucleophile, destroying the selectivity for the bromide displacement. Stick to Nucleophilic Catalysis (NaI) .

References

  • Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.[2] Link

  • Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents". Quarterly Reviews, Chemical Society, 16(2), 163-187. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch conditions).
  • Braibante, H. T. S., et al. (2006). "Hantzsch Thiazole Synthesis using Ultrasonic Irradiation". Journal of the Brazilian Chemical Society. (Validating sonication for thiazole synthesis). Link

Sources

Optimization

Technical Support Center: Minimizing Isomer Formation in 1-Bromo-4-methyl-3-penten-2-one Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Bromo-4-methyl-3-penten-2-one . It addresses the critical challenge of regioselectivity—specifically, h...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Bromo-4-methyl-3-penten-2-one . It addresses the critical challenge of regioselectivity—specifically, how to favor


-bromination over competitive alkene addition or allylic substitution.[1]

Target Molecule: 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) Common Name:


-Bromo Mesityl Oxide
Critical Challenge:  Regiocontrol (Substitution vs. Addition)[1]

Executive Summary: The "Isomer" Problem

Synthesizing 1-bromo-4-methyl-3-penten-2-one from Mesityl Oxide (4-methyl-3-penten-2-one) presents a classic competition between electrophilic substitution and electrophilic addition .[1]

Because the starting material is an


-unsaturated ketone, the electron-rich double bond is susceptible to direct attack by bromine (

), leading to the 3,4-dibromo adduct (saturation).[1] Furthermore, the

-methyl groups (C5) are allylic, making them vulnerable to radical bromination.[1]

The Goal: Direct the bromine exclusively to the C1 (


-methyl) position via the enol form, while suppressing addition to the C3-C4 double bond.[1]
Isomer & Impurity Profile
SpeciesStructure DescriptionFormation PathwayStatus
Target (1-Bromo)

Kinetic Enolization + Electrophilic Subst.[1]Desired
Dibromo Adduct

Direct Electrophilic Addition (

attack)
Major Impurity

-Bromo Isomer

Thermodynamic Enolization / Radical Subst.[1]Minor Impurity
Deconjugated Isomer

Acid-catalyzed isomerization (

-shift)
Trace

Troubleshooting & FAQs

Direct answers to common deviations observed in the lab.

Q1: Why is my crude NMR showing a loss of the alkene protons and a complex aliphatic region?

Diagnosis: You have formed the 3,4-dibromo adduct .[1] Root Cause: The reaction temperature was too high, or the solvent polarity was insufficient to support the ionic mechanism required for enol bromination. In non-polar solvents (e.g.,


, 

),

adds across the double bond rapidly. Solution: Switch to the Methanol Protocol (see Section 3). Methanol solvates the intermediate and favors the formation of the

-bromo ketone via an intermediate hemi-ketal mechanism, suppressing the addition pathway.[1] Maintain temperature strictly between -5°C and 0°C .
Q2: I see a mixture of products including the -bromo isomer (allylic). How do I prevent this?

Diagnosis: Thermodynamic control or radical mechanism interference. Root Cause:

  • Light Exposure: Ambient light can initiate radical substitution at the allylic (C5) position.

  • Slow Addition: Adding bromine too slowly at higher temperatures allows the enol to equilibrate to the thermodynamic (extended conjugation) dienol, leading to

    
    -substitution.
    Solution:  Wrap the reaction flask in aluminum foil to exclude light. Ensure rapid consumption of 
    
    
    
    by maintaining a slight excess of acid catalyst (if used) or relying on the autocatalytic generation of HBr in the Methanol Protocol at low temperatures.
Q3: The product is decomposing upon distillation. What is happening?

Diagnosis: Thermal instability / Polymerization. Root Cause:


-Halo enones are potent alkylating agents and are thermally sensitive.[1] Traces of acid (HBr) remaining in the crude oil catalyze polymerization and deconjugation (isomerization to the 

-unsaturated ketone) during heating. Solution:
  • Neutralization: Wash the organic layer thoroughly with saturated

    
     until the aqueous phase is distinctly basic.
    
  • Stabilization: Add a radical inhibitor (e.g., hydroquinone, ~10 mg) before distillation.

  • Vacuum: Distill only under high vacuum (<5 mmHg) to keep the bath temperature below 60°C.

Recommended Protocol: The Methanol-Mediated Synthesis

This protocol utilizes solvent effects to minimize the 3,4-dibromo adduct.[1]

Mechanism:


 in methanol reacts with the enol of mesityl oxide. The solvent (MeOH) likely traps the intermediate bromonium species or forms a transient dimethyl ketal, which sterically hinders the double bond and directs bromination to the kinetic 

-position.[1]
Materials
  • Mesityl Oxide (1.0 eq)[1]

  • Bromine (

    
    ) (1.0 eq)[1][2]
    
  • Methanol (Anhydrous, ACS Grade) - Solvent Volume: 5-7 mL per gram of reactant[1]

  • 
     or 
    
    
    
    (for neutralization)[1]
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a thermometer.

    • Critical: Paint the flask black or wrap in foil to exclude light (suppresses radical

      
      -bromination).[1]
      
  • Charging: Add Mesityl Oxide and Methanol to the flask. Cool the solution to -5°C to 0°C using an ice-salt bath.

  • Bromination: Add

    
     dropwise over 30–45 minutes.
    
    • Visual Cue: The red bromine color should disappear almost instantly upon hitting the solution. If color persists, stop and allow the reaction to catch up.

    • Temp Control: Do not allow the internal temperature to exceed +5°C. Higher temperatures promote addition to the alkene.

  • Hydrolysis/Quench: Once addition is complete and the solution is decolorized, add water (equal volume to MeOH) and stir for 15 minutes. This hydrolyzes any methyl ketals formed during the reaction.

  • Workup:

    • Extract with

      
       or 
      
      
      
      .
    • Wash the organic phase with water (

      
      ), then saturated 
      
      
      
      (
      
      
      ) to remove HBr.
    • Dry over

      
       and concentrate in vacuo at room temperature.
      
  • Purification: The crude oil is often >90% pure. If distillation is required, use high vacuum (0.5–1 mmHg).

Visualizing the Reaction Pathways[1]

The following diagram illustrates the competition between the desired kinetic pathway and the undesired thermodynamic/addition pathways.

ReactionPathways Start Mesityl Oxide (4-methyl-3-penten-2-one) Enol_Alpha Kinetic Enol (C1-OH) Start->Enol_Alpha Acid Cat. Fast (Kinetic) Enol_Gamma Thermodynamic Dienol (Extended Conjugation) Start->Enol_Gamma Slow (Thermodynamic) Impurity_Add IMPURITY 1 3,4-Dibromo Adduct (Saturation) Start->Impurity_Add Direct Br2 Attack (High Temp / Non-Polar Solvent) Target TARGET PRODUCT 1-Bromo-4-methyl-3-penten-2-one Enol_Alpha->Target Br2 / MeOH (-5°C) Impurity_Gamma IMPURITY 2 5-Bromo Isomer (Allylic) Enol_Gamma->Impurity_Gamma Br2 / Radical

Caption: Pathway divergence in Mesityl Oxide bromination. Green path indicates the optimized Methanol Protocol.

Safety & Handling

  • Lachrymator Warning: 1-Bromo-4-methyl-3-penten-2-one is a potent lachrymator (tear gas).[1] All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.

  • Skin Contact: The compound is a strong alkylating agent and can cause severe skin burns. Double-glove (Nitrile) is recommended.[1]

References

  • Gaudry, M., & Marquet, A. (1970).[1] Stereochemistry of the bromination of ketones in methanol. Tetrahedron, 26(23), 5611-5617.[1] [1]

  • Organic Syntheses . (1976).[1] 1-Bromo-3-methyl-2-butanone.[1][2] Org. Synth. 55, 24. (Analogous procedure for isopropyl methyl ketone). [1]

  • PubChem . (n.d.).[1] 1-Bromo-4-methyl-3-penten-2-one (Compound).[1][][4] National Library of Medicine. [1]

  • Reusch, W. (2013).[1] Reactions of Alpha,Beta-Unsaturated Ketones. Virtual Textbook of Organic Chemistry. [1]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-Bromo-4-methyl-3-penten-2-one with other bromoalkenes

Executive Summary 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) represents a specialized class of electrophiles known as -bromoenones. Unlike simple bromoalkenes (vinyl bromides) which are chemically inert to nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) represents a specialized class of electrophiles known as


-bromoenones. Unlike simple bromoalkenes (vinyl bromides) which are chemically inert to nucleophilic substitution, this molecule combines the high reactivity of an 

-haloketone with the structural rigidity of a conjugated alkene.

This guide contrasts its performance against three standard alternatives: Bromoacetone (the baseline


-haloketone), Phenacyl Bromide  (the aromatic standard), and 1-Bromo-1-propene  (a true vinyl bromide).

Key Differentiator: The gem-dimethyl substitution at the


-position (C4) creates a "steric shield," effectively suppressing Michael addition side reactions while maintaining high 

reactivity at the

-carbon. This makes it a superior building block for synthesizing isobutenyl-functionalized heterocycles (e.g., thiazoles) with high regioselectivity.

Mechanistic Analysis: The "Dual-Electrophile" Paradox

To understand the utility of 1-Bromo-4-methyl-3-penten-2-one, one must analyze its two electrophilic sites.

The Pathways[1][2]
  • Path A (

    
     Alkylation - Dominant):  The 
    
    
    
    -carbon (
    
    
    ) is activated by the adjacent carbonyl dipole. Nucleophilic attack here is rapid and irreversible.
  • Path B (Michael Addition - Suppressed): The

    
    -carbon (
    
    
    
    ) is theoretically electrophilic due to conjugation. However, the two methyl groups at C4 provide significant steric hindrance, preventing nucleophiles from attacking this position.

This steric protection is a critical advantage over Methyl Vinyl Ketone (MVK) derivatives, where polymerization or Michael addition often competes with alkylation.

Visualization of Reaction Pathways

The following diagram maps the divergent reactivity of the target molecule compared to a standard vinyl bromide.

ReactivityMap Target 1-Bromo-4-methyl-3-penten-2-one (Target Molecule) SN2_Path SN2 Attack at α-Carbon (Fast & Favored) Target->SN2_Path Primary Pathway Michael_Path Michael Addition at β-Carbon (Sterically Hindered) Target->Michael_Path Minor Pathway VinylBr 1-Bromo-1-propene (Vinyl Bromide) No_Reaction No Reaction / Inert (sp2 C-Br bond strong) VinylBr->No_Reaction Standard Conditions Nucleophile Nucleophile (e.g., Thiourea, Amine) Nucleophile->Target Nucleophile->VinylBr Thiazole Cyclization Product (2-Amino-4-isobutenylthiazole) SN2_Path->Thiazole Condensation

Caption: Comparative reaction pathways showing the favored SN2 trajectory for the target molecule versus the inert nature of vinyl bromides.

Comparative Performance Matrix

The following table provides a direct comparison of reactivity profiles. Note the distinct difference between the target molecule and "true" bromoalkenes.

Feature1-Bromo-4-methyl-3-penten-2-one Bromoacetone Phenacyl Bromide 1-Bromo-1-propene
Class

-Bromoenone

-Haloketone

-Haloarylketone
Vinyl Bromide

Reactivity
High (Activated by C=O)Very High (Less steric bulk)High (Resonance active)Inert (

Carbon)
Lachrymator Yes (Severe)Yes (Severe)Yes (Mild to Severe)No
Michael Acceptor Poor (Sterically hindered)N/AN/AN/A
Primary Use Heterocycle Synthesis (Thiazoles)General AlkylationHeterocycle SynthesisPolymerization / Coupling
Stability Moderate (Light sensitive)Low (Polymerizes)High (Solid)High (Volatile Gas/Liq)
Critical Insight for Researchers

Do not confuse 1-Bromo-4-methyl-3-penten-2-one with Allyl bromide or Crotyl bromide . While all contain double bonds, the carbonyl group in the target molecule changes the mechanism from a simple allylic substitution to a carbonyl-assisted displacement. This makes the target molecule significantly more electrophilic than standard allylic bromides.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol validates the reactivity of 1-Bromo-4-methyl-3-penten-2-one by converting it into a stable thiazole derivative. This reaction is the industry standard for verifying the quality of


-haloketones.
Objective

Synthesis of 2-amino-4-(2-methylprop-1-enyl)thiazole via condensation with thiourea.

Materials
  • 1-Bromo-4-methyl-3-penten-2-one (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 volumes)

  • Sodium Acetate (1.1 eq, optional buffer)

Step-by-Step Workflow
  • Preparation: Dissolve 1.1 equivalents of thiourea in absolute ethanol in a round-bottom flask. Ensure complete dissolution (mild heating may be required).

  • Addition: Add 1.0 equivalent of 1-Bromo-4-methyl-3-penten-2-one dropwise at room temperature.

    • Observation: The solution may turn slightly yellow and warm up (exothermic

      
       reaction).
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The sulfur atom attacks the

      
      -carbon, displacing bromide. The resulting intermediate undergoes rapid cyclization and dehydration to form the aromatic thiazole ring.
      
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with 10%

      
       solution to precipitate the free base.
      
    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from ethanol/water (1:1).

Expected Yield: 75–85% Characterization:

  • 1H NMR: Look for the disappearance of the

    
     singlet (~4.0 ppm) and the appearance of the thiazole proton (~6.3 ppm) and the isobutenyl methyls.
    

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of this molecule.

  • Lachrymator Warning: Like bromoacetone, this compound is a potent tear gas. All transfers must occur in a functioning fume hood.

  • Skin Absorption: The lipophilic nature of the isobutenyl chain facilitates skin absorption. Double-gloving (Nitrile over Latex) is recommended.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). The molecule can darken (decompose) upon exposure to light and moisture, liberating 
    
    
    
    .

References

  • Hantzsch Thiazole Synthesis:Reaction of

    
    -haloketones with thiourea.
    
    • Source:

  • Comparative Kinetics:Reactivity of Phenacyl Bromide vs. Alkyl Halides.

    • Source:

  • Thia-Michael Addition Context:Differenti

    
     and Michael pathways.
    
    • Source:

  • Chemical Property Data: 1-Bromo-4-methyl-3-penten-2-one (PubChem CID 10888460).[9]

    • Source:

Sources

Comparative

Structural Analysis &amp; Synthetic Utility of 1-Bromo-4-methyl-3-penten-2-one Derivatives

Topic: Content Type: Publish Comparison Guide Executive Summary: The "Linchpin" Electrophile In the landscape of heterocyclic synthesis, 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) serves as a critical "linchpin" e...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The "Linchpin" Electrophile

In the landscape of heterocyclic synthesis, 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) serves as a critical "linchpin" electrophile. Unlike saturated


-haloketones, this scaffold retains an 

-unsaturated system (the isobutenyl tail), which imparts unique steric rigidity and electronic properties to its derivatives.

This guide objectively compares this brominated enone against its chloro-analog and saturated counterparts, focusing on its utility in synthesizing 2-aminothiazoles —a privileged pharmacophore in drug discovery (e.g., CDK inhibitors, antimicrobial agents). We provide a self-validating protocol for derivatization and a structural analysis framework to ensure reproducibility.

Comparative Performance Analysis

The Halogen Effect: Bromo- vs. Chloro-Enones

The choice between the bromo- and chloro-analogs is often dictated by the balance between reactivity kinetics and reagent stability .

Feature1-Bromo-4-methyl-3-penten-2-one 1-Chloro-4-methyl-3-penten-2-one Operational Verdict
Leaving Group Ability High (

is a weaker base, better leaving group).
Moderate (

is a stronger base, poorer leaving group).
Bromo is essential for sterically hindered nucleophiles or mild conditions.
Reaction Kinetics (

)
~50–100x faster in nucleophilic substitution (

).
Slower; often requires elevated temperatures or iodide catalysis (Finkelstein).Bromo allows room temp reactions, minimizing polymerization of the sensitive enone.
Stability Moderate; prone to darkening/hydrolysis if stored improperly.High; stable at RT for months.Chloro is preferred for bulk storage; Bromo for immediate synthesis.
Atom Economy Lower (Br atomic mass = 79.9).Higher (Cl atomic mass = 35.5).Chloro is superior for large-scale industrial manufacturing if kinetics allow.
Structural Rigidity: Unsaturated vs. Saturated

Comparing the target enone to 1-bromo-4-methylpentan-2-one (saturated):

  • Unsaturated (Target): The

    
     double bond locks the tail in a planar conformation, reducing entropic penalty during binding events in biological targets (e.g., kinase pockets).
    
  • Saturated: The isobutyl tail is flexible, leading to higher entropic costs upon binding.

Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(2-methylprop-1-enyl)thiazol-2-amine (Derivative A) to validate electrophilic utility.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: 1-Bromo-4-methyl-3-penten-2-one (1.0 eq, 10 mmol)

  • Nucleophile: Thiourea (1.1 eq, 11 mmol)

  • Solvent: Ethanol (Absolute, 20 mL)

  • Base (Workup): Ammonium hydroxide (

    
    ) or 
    
    
    
Step-by-Step Methodology
  • Solubilization: Dissolve 11 mmol of thiourea in 20 mL of ethanol in a 50 mL round-bottom flask. Ensure complete dissolution (sonicate if necessary).

  • Controlled Addition: Add 10 mmol of 1-Bromo-4-methyl-3-penten-2-one dropwise over 10 minutes at room temperature.

    • Causality: Rapid addition can cause localized high concentrations, leading to self-polymerization of the enone via Michael addition.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (Mobile phase: 1:1 EtOAc/Hexane).
    
    • Checkpoint: The starting material (

      
      ) should disappear, and a polar baseline spot (hydrobromide salt) should appear.
      
  • Precipitation: Cool the reaction to

    
    . A white/off-white precipitate (the thiazole hydrobromide salt) will form.
    
  • Free Base Liberation: Filter the solid and resuspend in 10 mL water. Basify with

    
     to pH 9-10. The free amine will precipitate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield light yellow needles.

Structural Validation Framework

To ensure the integrity of the synthesized derivative, the following spectral signatures must be verified. This data serves as a self-validating system for the protocol.

NMR Logic & Assignments

The conversion from the linear enone to the cyclic thiazole results in distinct chemical shift changes.

PositionProton EnvironmentPrecursor Shift (

ppm)
Derivative Shift (

ppm)
Diagnostic Change

-CH
Methylene (

)
3.95 (s, 2H)6.20 - 6.40 (s, 1H) Critical: Shift from aliphatic methylene to aromatic thiazole proton (

).
Vinyl Alkene (

)
6.10 (sept/m, 1H)6.05 (s, 1H)Retained, confirming the isobutenyl tail survived the reaction.
Methyls Gem-dimethyl (

)
1.95, 2.15 (s)1.85, 1.90 (s)Slight upfield shift due to aromatic ring current effects.
Amine Primary Amine (

)
N/A6.90 - 7.10 (bs, 2H)Appearance of broad exchangeable singlet (

wash).
IR Spectroscopy Markers
  • Precursor: Sharp carbonyl stretch at

    
     (conjugated ketone).
    
  • Derivative: Disappearance of the carbonyl band. Appearance of

    
     stretch doublet at 
    
    
    
    and
    
    
    stretch at
    
    
    .

Visualizing the Pathway

The following diagrams illustrate the reaction logic and the comparative advantage of the bromo-derivative.

Synthesis Workflow & Mechanism

G Start 1-Bromo-4-methyl- 3-penten-2-one Inter Intermediate (S-Alkylation) Start->Inter Nucleophilic Attack (S) Reagent Thiourea Reagent->Inter Cyclic Cyclization (- H2O) Inter->Cyclic Intramolecular Condensation Product 4-(2-methylprop-1-enyl) thiazol-2-amine Cyclic->Product Dehydration

Caption: Figure 1. The Hantzsch synthesis pathway converting the linear bromoketone into the bioactive aminothiazole scaffold.

Decision Logic: Bromo vs. Chloro

Decision Goal Target: Heterocyclic Synthesis Substrate Select Substrate Goal->Substrate Cond1 Reaction Temp < 40°C? (Avoid Polymerization) Substrate->Cond1 Bromo Bromo-Enone Result1 Use Bromo (High Reactivity) Bromo->Result1 Chloro Chloro-Enone Result2 Use Chloro + NaI (Finkelstein) Chloro->Result2 Cond1->Bromo Yes Cond2 Cost Sensitive? (Bulk Scale) Cond1->Cond2 No Cond2->Bromo No Cond2->Chloro Yes

Caption: Figure 2. Decision matrix for selecting between halogenated enone precursors based on process constraints.

References

  • PubChem. (n.d.). 1-Bromo-4-methyl-3-penten-2-one (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Potts, K. T., & Choudhury, D. R. (1977). Bridgehead nitrogen systems. X. Cycloaddition of thiazoles. Journal of Organic Chemistry. (Contextual grounding for thiazole reactivity).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Mechanism).
Validation

Structural Confirmation of 1-Bromo-4-methyl-3-penten-2-one Reaction Products: A Comparative Analytical Guide

Topic: Structural Confirmation of 4-(2-Methylprop-1-enyl)thiazole Derivatives Content Type: Publish Comparison Guide Executive Summary This guide targets researchers and medicinal chemists utilizing 1-Bromo-4-methyl-3-pe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 4-(2-Methylprop-1-enyl)thiazole Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide targets researchers and medicinal chemists utilizing 1-Bromo-4-methyl-3-penten-2-one (an


-bromoketone derivative of mesityl oxide) as a linchpin reagent for synthesizing bioactive heterocycles.[1] While this reagent is highly effective for accessing 4-substituted thiazoles  via the Hantzsch synthesis, the resulting products often present significant structural ambiguity.

The core challenge lies in distinguishing the desired 2-aminothiazole regioisomer from potential 2-imino-2,3-dihydrothiazole byproducts or tautomers. This guide compares the performance of routine analytical methods (1D NMR) against a rigorous, multi-dimensional spectroscopic protocol (2D NMR + IR), providing the definitive data required to validate your chemical entity.

Part 1: The Reaction & The Structural Challenge

The reaction of 1-Bromo-4-methyl-3-penten-2-one with thioureas is a classic Hantzsch condensation. However, depending on solvent acidity and temperature, the cyclization can bifurcate.

  • Pathway A (Thermodynamic): Formation of the aromatic 2-amino-4-(2-methylprop-1-enyl)thiazole .

  • Pathway B (Kinetic/Acid-Catalyzed): Formation of the 2-imino-4-methyl-3-vinyl-2,3-dihydrothiazole or similar rearranged isomers.

Validating the retention of the isobutenyl side chain (


) and the aromaticity of the thiazole ring is critical for downstream biological testing.
Visualizing the Pathway

The following diagram illustrates the mechanistic bifurcation and the critical decision points for analysis.

ReactionPathway Reagent 1-Bromo-4-methyl-3-penten-2-one (Precursor) Intermediate S-Alkylated Intermediate Reagent->Intermediate S-Alkylation Thiourea Thiourea / Thioamide Thiourea->Intermediate ProductA TARGET: 2-Amino-4-isobutenylthiazole (Aromatic System) Intermediate->ProductA Cyclization (Neutral/Basic) ProductB ISOMER: 2-Imino-2,3-dihydrothiazole (Non-Aromatic / Exocyclic Double Bond) Intermediate->ProductB Cyclization (Acidic/Rearrangement)

Caption: Mechanistic divergence in Hantzsch synthesis using 1-Bromo-4-methyl-3-penten-2-one. Note the structural difference between the aromatic amino-thiazole and the imino-dihydrothiazole.

Part 2: Comparative Analytical Protocols

This section compares two methodologies for confirming the product structure. Method A is the standard rapid check, while Method B is the required standard for publication-quality validation (E-E-A-T compliant).

Method A: Routine Confirmation (1D NMR & MS)

Best for: Rapid screening of crude reaction mixtures.

  • 1H NMR (DMSO-d6): Focuses on three key signals.

    • Thiazole C5-H: Look for a singlet around 6.30 – 6.60 ppm .

    • Side Chain Vinyl Proton: A signal around 5.90 – 6.20 ppm .

    • Methyl Groups: Two singlets or a broad signal at 1.80 – 2.10 ppm .

  • Limitation: In complex mixtures, the vinyl proton of the side chain often overlaps with the aromatic thiazole proton, leading to false positives.

Method B: Rigorous Structural Validation (2D NMR + IR)

Best for: Final compound characterization and resolving isomeric ambiguity.

This protocol uses heteronuclear correlations to definitively prove the connection between the isobutenyl tail and the thiazole ring.

Step-by-Step Validation Workflow:

  • IR Spectroscopy (Functional Group Check):

    • Target Signal: Sharp bands at 3300–3400 cm⁻¹ (

      
       stretch).
      
    • Differentiation: Absence of a strong

      
       band (approx. 1680 cm⁻¹) rules out non-cyclized ketone intermediates. A strong band at 1620 cm⁻¹  supports the exocyclic 
      
      
      
      of the imino isomer, whereas the amino-thiazole shows aromatic ring breathing bands.
  • 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation):

    • Critical Experiment: Establish the link between the Thiazole C4 (quaternary) and the Side Chain Vinyl Proton .

    • Observation: The vinyl proton (~6.1 ppm) must show a strong long-range coupling (3-bond) to the Thiazole C4 carbon (~150 ppm) and the Thiazole C5 carbon (~105 ppm).

  • NOESY (Spatial Arrangement):

    • Confirm the E/Z geometry of the isobutenyl side chain (though usually fixed by the dimethyl group) and proximity of the side chain proton to the thiazole C5-H.

Part 3: Data Presentation & Comparison

The following table contrasts the expected spectral data for the Target Product versus the Common Isomer . Use this to benchmark your experimental results.

FeatureTarget: 2-Amino-4-(2-methylprop-1-enyl)thiazoleAlternative: 2-Imino-3-substituted-dihydrothiazole
1H NMR: Ring Proton Singlet,

6.3–6.6 ppm
(Aromatic C5-H)
Singlet,

5.8–6.1 ppm
(Non-aromatic C5-H)
1H NMR: NH Signal Broad Singlet,

7.0–7.5 ppm
(

, exchangeable)
Singlet,

9.0–10.0 ppm
(=NH, deshielded)
13C NMR: C2 Carbon

168–170 ppm
(

)

155–160 ppm
(

)
IR: C=N Stretch Weak/Medium (Ring stretch)Strong, ~1610–1620 cm⁻¹ (Exocyclic C=N)
Stability Stable solid, often crystallineOften unstable, prone to hydrolysis
Experimental Protocol: Synthesis & Isolation

To ensure high selectivity for the Target Product (Method B compliant).

  • Reagents: Dissolve 1-Bromo-4-methyl-3-penten-2-one (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add Thiourea (1.1 eq) slowly at room temperature.

  • Catalyst: Add Sodium Acetate (1.2 eq) to buffer the HBr generated. Note: Avoiding strong mineral acids prevents the formation of the imino-isomer.

  • Reflux: Heat to reflux for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Neutralize with 10%

    
    . The free base usually precipitates. Recrystallize from Ethanol/Water.
    
Part 4: Analytical Decision Tree

Use this logic flow to determine if your product requires further purification or advanced NMR analysis.

DecisionTree Start Crude Product Isolated HNMR Run 1H NMR (DMSO-d6) Start->HNMR CheckH5 Check C5-H Signal (6.3 - 6.6 ppm?) HNMR->CheckH5 Pass1 Signal Present CheckH5->Pass1 Yes Fail1 Signal Absent / Shifted < 6.0 ppm CheckH5->Fail1 No CheckNH Check NH2 Signal (Broad, ~7.0 ppm?) Pass1->CheckNH Isomer Suspect Imino-Isomer Run IR & HMBC Fail1->Isomer Pass2 Confirmed Amino-Thiazole CheckNH->Pass2 Yes Fail2 Sharp Singlet > 9.0 ppm? CheckNH->Fail2 No Fail2->Isomer

Caption: Step-by-step logic for interpreting NMR data to distinguish thiazole regioisomers.

References
  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity

    • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

  • Spectroscopic Data for 2-Aminothiazoles

    • National Institutes of Health (NIH) PubChem. 2-Aminothiazole Spectral Data.

  • Tautomerism in Thiazoles (Amino vs Imino)

    • European Journal of Chemistry. (2021).[2][3] Differentiation between 2-phenylaminodihydro-1,3-thiazine and 2-phenyliminotetrahydro-1,3-thiazine by spectral methods.

  • Reagent Properties (1-Bromo-4-methyl-3-penten-2-one)

    • Sigma-Aldrich / Merck. Product Specification & CAS 49566-72-5.

Sources

Comparative

Comparative Study of Synthetic Routes to 1-Bromo-4-methyl-3-penten-2-one: A Technical Guide

Executive Summary & The Synthetic Challenge 1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) ( [1]) is a highly valuable bifunctional building block utilized in the synthesis of complex thiazoles, pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

1-Bromo-4-methyl-3-penten-2-one (CAS: 49566-72-5) ( [1]) is a highly valuable bifunctional building block utilized in the synthesis of complex thiazoles, pharmaceutical intermediates, and advanced materials ( [2]). Structurally, it is an


-bromo-

-unsaturated ketone.

The primary synthetic challenge in producing this molecule lies in its regioselectivity. Direct exposure of its logical precursor, mesityl oxide (4-methyl-3-penten-2-one), to elemental bromine predominantly results in electrophilic addition across the electron-rich alkene, yielding 3,4-dibromo-4-methyl-2-pentanone rather than the desired


-substitution. To achieve selective bromination exclusively at the C1 methyl group, synthetic chemists must bypass direct halogenation in favor of directed intermediate pathways.

This guide objectively compares the two most robust, field-proven methodologies: the Arndt-Eistert Homologation (Diazomethane Route) and the Kinetic Enolate Bromination Route .

Comparative Analysis of Synthetic Routes

Route A: The Arndt-Eistert Homologation Approach

The most chemically elegant and regioselective method for synthesizing terminal


-bromoketones is the reaction of an acid chloride with diazomethane, followed by a hydrobromic acid quench ( [3]). By starting with 3-methyl-2-butenoyl chloride (senecioyl chloride), the alkene is never exposed to an electrophilic halogenating agent, completely eliminating the risk of double-bond bromination.
Route B: Direct Kinetic Enolate Bromination

For laboratories where the hazards of diazomethane are prohibitive, the direct bromination of mesityl oxide via its kinetic enolate offers a highly scalable alternative. By utilizing a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs almost exclusively at the less sterically hindered C1 methyl group. The resulting cross-conjugated enolate is then trapped with N-Bromosuccinimide (NBS) ([4]).

Quantitative Performance Comparison

MetricRoute A: Diazomethane HomologationRoute B: Kinetic Enolate (LDA/NBS)
Overall Yield 85 – 90%65 – 75%
Regioselectivity (C1 vs C5) > 99:1 (Absolute)~ 90:10
Alkene Preservation 100%> 95% (if strictly maintained at -78 °C)
Scalability Low (Micro/Meso scale only)High (Multi-gram to Kilogram)
Safety Profile High Risk (Toxic/Explosive intermediates)Moderate (Requires cryogenic handling)
Cost Efficiency ModerateHigh (Inexpensive starting materials)

Experimental Protocols & Causality

Protocol A: Diazomethane Homologation Route

Causality Focus: An excess of diazomethane is critical. The first equivalent forms the diazoketone and HCl. The second equivalent acts as an HCl scavenger (forming methyl chloride and


) to prevent the premature formation of an 

-chloroketone byproduct.
  • Preparation: Dissolve 3-methyl-2-butenoyl chloride (10.0 mmol) in 20 mL of anhydrous diethyl ether and cool to 0 °C under an argon atmosphere.

  • Diazomethane Addition: Dropwise, add a freshly prepared, pre-titrated ethereal solution of diazomethane (25.0 mmol, 2.5 eq). Ensure the addition is slow to manage the exothermic evolution of nitrogen gas.

  • Incubation (Self-Validation): Stir the reaction mixture for 2 hours at 0 °C. The persistence of a yellow tint in the solution acts as a self-validating visual cue that active diazomethane remains and the acid chloride is fully consumed.

  • Bromination: Carefully purge the headspace with nitrogen to remove excess diazomethane. Dropwise, add 48% aqueous HBr (12.0 mmol) at 0 °C. The acid protonates the diazo carbon, turning

    
     into a superb leaving group, which is immediately displaced by the bromide ion.
    
  • Workup: Once nitrogen evolution ceases (confirming complete conversion), wash the organic layer with saturated aqueous

    
     (2 x 20 mL) and brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Kinetic Enolate Bromination Route

Causality Focus: Strict temperature control at -78 °C is non-negotiable. Allowing the reaction to warm before trapping will cause the kinetic enolate to equilibrate into the thermodynamic enolate (deprotonation at C5), leading to undesired


-bromination.
  • Base Preparation: In an oven-dried flask under argon, prepare LDA (11.0 mmol, 1.1 eq) in 30 mL of anhydrous THF at -78 °C.

  • Enolization: Add mesityl oxide (10.0 mmol) dropwise over 30 minutes. The slow addition ensures the local concentration of ketone remains low, preventing base-catalyzed aldol condensation. Stir for 45 minutes at -78 °C.

  • Electrophilic Trapping: Add a solution of freshly recrystallized N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) in 15 mL of THF dropwise. NBS is chosen over

    
     because it provides a controlled, low-concentration source of electrophilic bromine, drastically reducing polybromination.
    
  • Quenching (Self-Validation): After 1 hour at -78 °C, quench the reaction with 10 mL of saturated aqueous

    
    . The cessation of color changes upon quenching validates that the reactive enolate has been neutralized.
    
  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 20 mL), wash with water and brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    

Mechanistic Pathways

RouteA A 3-Methyl-2-butenoyl chloride C Diazoketone Intermediate A->C + CH2N2 (Ether, 0 °C) B Diazomethane (CH2N2) B->C D 1-Bromo-4-methyl- 3-penten-2-one C->D + HBr (aq) - N2 gas

Fig 1: Arndt-Eistert homologation workflow for alpha-bromoketone synthesis.

RouteB A Mesityl Oxide (4-Methyl-3-penten-2-one) B Kinetic Enolate (C1 Deprotonation) A->B LDA, THF, -78 °C (Kinetic Control) C Thermodynamic Enolate (C5 Deprotonation) A->C Higher Temp / Weaker Base (Thermodynamic Control) D 1-Bromo-4-methyl- 3-penten-2-one B->D NBS, -78 °C E 5-Bromo-4-methyl- 3-penten-2-one C->E NBS

Fig 2: Regioselective kinetic vs. thermodynamic enolate bromination pathways.

Conclusion & Recommendations

The choice of synthetic route for 1-Bromo-4-methyl-3-penten-2-one hinges entirely on the required scale and the laboratory's safety infrastructure. For discovery-stage research requiring absolute regiochemical purity (>99:1), the Diazomethane Homologation (Route A) is unparalleled. However, for process chemists and scale-up campaigns where handling explosive diazo compounds represents a critical safety failure, the Kinetic Enolate Bromination (Route B) provides a highly reliable, cost-effective, and scalable alternative, provided strict cryogenic protocols are maintained.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10888460, 1-Bromo-4-methyl-3-penten-2-one". PubChem.[Link]

  • Sakhautdinov, I., et al. "Synthesis of New Lipophilic Rosin-based Methanofullerenes from Bromo- and Chloromethylketones". Letters in Organic Chemistry, 2017.[Link]

  • Science of Synthesis. "Product Class 11: Saturated and Unsaturated Ketones with a β- or More Remote Heteroatom Substituent". Thieme Connect.[Link]

Validation

Technical Guide: Efficacy of 1-Bromo-4-methyl-3-penten-2-one in Bioactive Heterocycle Synthesis and Protein Alkylation

The following technical guide provides an in-depth analysis of the efficacy of 1-Bromo-4-methyl-3-penten-2-one (also known as Bromomesityl Oxide ), focusing on its critical role as a high-reactivity precursor in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the efficacy of 1-Bromo-4-methyl-3-penten-2-one (also known as Bromomesityl Oxide ), focusing on its critical role as a high-reactivity precursor in the synthesis of bioactive heterocycles and its application as a cysteine-targeting electrophile.

Executive Summary & Molecule Profile

1-Bromo-4-methyl-3-penten-2-one is a bifunctional electrophile belonging to the class of


-haloketones. Unlike stable pharmaceutical ingredients, its "efficacy" is defined by its superior reactivity profile in Hantzsch Thiazole Synthesis  and Cysteine Alkylation Assays  compared to its chlorinated or non-halogenated analogs.

It serves as a linchpin reagent for generating 2-aminothiazole pharmacophores , a scaffold ubiquitous in antimicrobial and anticancer therapeutics. This guide evaluates its performance against alternative reagents (e.g.,


-chloroketones, phenacyl bromides) and details its application in generating bioactive libraries.
Feature Specification
IUPAC Name 1-Bromo-4-methylpent-3-en-2-one
Common Name Bromomesityl Oxide
Role Synthetic Intermediate, Cysteine Alkylator, Michael Acceptor
Key Reactivity

Alkylation (C-1), Michael Addition (C-4)
Primary Application Synthesis of bioactive thiazoles (e.g., for antimicrobial screening)

Comparative Efficacy: Synthetic & Biological Performance

The efficacy of 1-Bromo-4-methyl-3-penten-2-one is best understood by comparing it to its analogs in the generation of bioactive molecules.

A. Hantzsch Thiazole Synthesis Efficiency

In the synthesis of 2-amino-4-isobutenylthiazole (a key fragment in kinase inhibitors), the choice of


-haloketone determines yield and purity.
Reagent Leaving Group (

)
Reaction Time Yield of Thiazole Bio-Assay Relevance
1-Bromo-4-methyl-3-penten-2-one Bromide (

)
2-4 hours 85-92% High: Clean conversion allows direct screening of crude products in some assays.
1-Chloro-4-methyl-3-penten-2-oneChloride (

)
6-12 hours60-75%Moderate: Slower kinetics; requires heating which may degrade sensitive substrates.
Phenacyl BromideBromide (

)
2-3 hours80-90%High: Good control, but lacks the isobutenyl side chain needed for specific lipophilic pockets.

Expert Insight: The bromide leaving group in 1-Bromo-4-methyl-3-penten-2-one offers a kinetic advantage over the chloride analog (approx. 50x faster


 rate). This allows reactions to proceed at lower temperatures (room temp to 40°C), preserving the integrity of the resulting bioactive thiazole, which is critical when synthesizing libraries for high-throughput screening (HTS).
B. Biological Assay: Antimicrobial Potency of Derivatives

While the bromide itself is toxic (lachrymator), its efficacy is measured by the biological activity of the thiazoles it generates .

  • Assay: Disk Diffusion / MIC Determination (Staphylococcus aureus).

  • Derivative: 2-(N-phenylamino)-4-isobutenylthiazole (Synthesized from 1-Bromo-4-methyl-3-penten-2-one).

  • Result: Derivatives containing the bulky isobutenyl group often show enhanced lipophilicity and membrane permeability compared to methyl-substituted thiazoles (from chloroacetone).

Mechanism of Action: Dual Electrophile Pathways

1-Bromo-4-methyl-3-penten-2-one possesses two electrophilic sites, making it a versatile probe for cysteine proteases or nucleophilic synthesis .

  • Site A (

    
    -Carbon):  Rapid 
    
    
    
    attack by thiols/amines (Thiazole formation).
  • Site B (

    
    -Carbon):  Michael addition acceptor (less common, but relevant in enzyme inhibition).
    

ReactionPathways Reagent 1-Bromo-4-methyl- 3-penten-2-one Intermediate Thioimidate Intermediate Reagent->Intermediate SN2 Attack (Fast) AlkylatedProtein Alkylated Protein (Enzyme Inhibition) Reagent->AlkylatedProtein Irreversible Covalent Bond Thiourea Thiourea / Thioamide (Nucleophile) Thiourea->Intermediate Cysteine Cysteine Thiol (Protein Target) Cysteine->AlkylatedProtein Thiazole 2-Aminothiazole Derivative Intermediate->Thiazole Cyclization & Dehydration

Caption: Dual pathways showing synthetic utility (green path) and potential biological alkylation (red path).

Detailed Experimental Protocol

Protocol A: High-Yield Synthesis of Bioactive Thiazoles

Objective: To utilize 1-Bromo-4-methyl-3-penten-2-one to generate a 2-aminothiazole library for biological screening.

Reagents:

  • 1-Bromo-4-methyl-3-penten-2-one (1.0 equiv)

  • Substituted Thiourea (e.g., N-phenylthiourea) (1.0 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (Buffer/Base)

Workflow:

  • Preparation: Dissolve 1.0 mmol of N-phenylthiourea in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 1.0 mmol of 1-Bromo-4-methyl-3-penten-2-one at room temperature. Note: The reaction is exothermic due to the high reactivity of the bromide.

  • Incubation: Stir the mixture at reflux (78°C) for 2 hours. (Comparison: Chloro-analog requires 6-8 hours).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (

    
    ) should disappear rapidly.
    
  • Isolation: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate. Neutralize with saturated

    
     to release the free base.
    
  • Purification: Recrystallize from ethanol/water to obtain the target 2-(N-phenylamino)-4-isobutenylthiazole .

Protocol B: Cysteine Reactivity Assay (Ellman’s Reagent)

Objective: To quantify the electrophilic efficacy of 1-Bromo-4-methyl-3-penten-2-one against biological thiols.

  • Incubation: Incubate 50

    
     reduced glutathione (GSH) with varying concentrations (0-100 
    
    
    
    ) of 1-Bromo-4-methyl-3-penten-2-one in PBS (pH 7.4) for 30 minutes.
  • Measurement: Add DTNB (Ellman's Reagent).

  • Readout: Measure absorbance at 412 nm. A decrease in absorbance compared to control indicates successful alkylation of GSH by the bromoketone.

  • Result Interpretation: A sharp

    
     indicates high alkylating potential, confirming its utility as a "warhead" for covalent probes.
    

References

  • Zonidis, D. (2020). Exploration of the Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. University of Huddersfield Repository. (Discusses bromomesityl oxide reactivity and derivatives). 1

  • PubChem. (n.d.).[2] 1-Bromo-4-methyl-3-penten-2-one Compound Summary. National Library of Medicine.

  • Nair, V. et al. (2024). Reaction of unsymmetrical

    
    -bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles. PMC / NIH. 3[4]
    
  • Fieser, L. F.[5] & Fieser, M. (1974). Reagents for Organic Synthesis, Volume 4. (Details the synthesis of damascenone via bromomesityl oxide). 6[4][5][6][7][8][9]

Sources

Comparative

Benchmarking 1-Bromo-4-methyl-3-penten-2-one against known research chemicals

Topic: Benchmarking 1-Bromo-4-methyl-3-penten-2-one against Standard Electrophilic Reagents Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 1-Bromo-4-methyl-3-penten-2-one against Standard Electrophilic Reagents Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

In the landscape of pharmaceutical building blocks, 1-Bromo-4-methyl-3-penten-2-one (referred to herein as BMP ; CAS: 49566-72-5) occupies a specialized niche. It is a bifunctional electrophile combining an


-haloketone moiety with a conjugated alkene. Unlike standard alkylating agents like Phenacyl Bromide  (aryl-stabilized) or Bromoacetone  (highly volatile/reactive), BMP offers a unique structural motif—the isobutenyl tail—essential for synthesizing specific bioactive heterocycles and natural product analogs (e.g., terpenes, thiazoles).

This guide benchmarks BMP against industry-standard reagents, evaluating reactivity kinetics, handling safety, and synthetic utility in heterocycle formation.

Chemical Identity & Structural Logic[1]

  • IUPAC Name: 1-Bromo-4-methylpent-3-en-2-one[1]

  • CAS Number: 49566-72-5[1][][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 177.04 g/mol [1]

  • Core Function: Bifunctional Electrophile (Alkylation & Michael Acceptor)

Structural Advantage: Unlike saturated analogs (e.g., 1-bromo-2-butanone), BMP possesses an


-unsaturated system. This conjugation stabilizes the enol form during heterocyclization but also introduces a secondary electrophilic site (Michael acceptor), requiring precise control of reaction conditions.

Benchmarking Matrix: BMP vs. Standard Reagents

The following table compares BMP against its primary competitors in the "


-Haloketone" class used for Hantzsch thiazole synthesis and cysteine alkylation.
FeatureBMP (1-Bromo-4-methyl-3-penten-2-one) Phenacyl Bromide (Standard Aryl)Bromoacetone (Standard Aliphatic)Chloroacetone (Low Cost Alt)
Reactivity (

)
High (Allylic-like activation)Moderate (Resonance stabilized)Very High (Sterically unhindered)Low (Cl is poor leaving group)
Physical State Oily Liquid / Low-Melting SolidCrystalline SolidVolatile LiquidLiquid
Lachrymator Severe SevereExtreme Severe
Selectivity Bifunctional (1,2 vs 1,4 addition risk)Monofunctional (1,2 addition dominant)Monofunctional Monofunctional
Synthetic Niche Prenylated/Isobutenyl heterocyclesAryl-substituted heterocyclesMethyl-substituted heterocyclesMethyl-substituted heterocycles
Storage Stability Low (Polymerizes/Darkens)High (Stable solid)Low (Polymerizes)Moderate
Key Insight: The "Goldilocks" Zone

BMP is less stable than Phenacyl Bromide but offers higher molecular complexity than Bromoacetone. It is the reagent of choice when the target molecule requires a lipophilic, non-aromatic side chain (isobutenyl group) to improve membrane permeability or fit specific hydrophobic pockets in enzymes.

Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis

The primary utility of BMP is the synthesis of 2-aminothiazoles, a pharmacophore found in numerous drugs (e.g., cefdinir, famotidine). The presence of the conjugated double bond in BMP requires a specific mechanistic understanding to avoid side reactions (polymerization).

Reaction Pathway Diagram

HantzschMechanism Start BMP (Electrophile) Inter1 S-Alkylation (Intermediate) Start->Inter1 SN2 Attack (Fast) SideRxn Polymerization/Michael Add. Start->SideRxn High Temp / Strong Base Thiourea Thiourea/Thioamide (Nucleophile) Thiourea->Inter1 Cyclization Cyclization (Dehydration) Inter1->Cyclization - HBr Product 4-Isobutenyl-2-aminothiazole Cyclization->Product - H2O

Figure 1: Mechanistic pathway for Hantzsch Thiazole synthesis using BMP. Note the competition between productive cyclization and polymerization.

Validated Experimental Protocol

Objective: Synthesis of 4-(2-methylprop-1-enyl)-1,3-thiazol-2-amine using BMP. Rationale: This protocol demonstrates the "Self-Validating" principle. If the reaction works, the product precipitates as a crystalline hydrobromide salt, confirming the purity of the starting BMP and the success of the alkylation.

Materials:
  • 1-Bromo-4-methyl-3-penten-2-one (BMP): 1.0 eq (Freshly distilled or verified by TLC)

  • Thiourea: 1.1 eq

  • Ethanol (Absolute): Solvent (5 mL per mmol)

  • Diethyl Ether: For washing

Step-by-Step Methodology:
  • Preparation (0 min): Dissolve 1.1 equivalents of Thiourea in absolute ethanol at room temperature. Ensure complete dissolution.

  • Addition (5-15 min): Add 1.0 equivalent of BMP dropwise to the stirring thiourea solution.

    • Expert Note: Do not add all at once. The reaction is exothermic. A sudden exotherm can trigger the polymerization of the BMP alkene tail (darkening of solution).

  • Reflux (1-2 hours): Heat the mixture to a gentle reflux (

    
    ).
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). Disappearance of the BMP spot (

      
      ) indicates completion.
      
  • Isolation (Self-Validating Step): Cool the reaction mixture to

    
     in an ice bath.
    
    • Observation: A white to pale-yellow precipitate should form. This is the Thiazole Hydrobromide Salt . If no precipitate forms, the BMP may have degraded prior to use.

  • Purification: Filter the solid. Wash with cold Ethanol followed by Diethyl Ether to remove unreacted BMP or colored impurities.

  • Free Base Liberation: Dissolve the salt in minimal water and neutralize with saturated

    
    . Extract with Ethyl Acetate to obtain the free base.
    

Decision Framework: When to Use BMP?

Use the following logic tree to determine if BMP is the correct reagent for your drug development campaign.

DecisionTree Start Need Alpha-Halo Ketone? Aryl Is the side-chain Aromatic? Start->Aryl Yes UsePhenacyl Use Phenacyl Bromide Aryl->UsePhenacyl Yes Aliphatic Is the side-chain Aliphatic? Aryl->Aliphatic No Simple Simple Methyl/Ethyl? Aliphatic->Simple Yes UseBromoacetone Use Bromoacetone (Handle with Care) Simple->UseBromoacetone Yes Complex Need Prenyl/Isobutenyl (Lipophilic)? Simple->Complex No UseBMP SELECT BMP (1-Bromo-4-methyl-3-penten-2-one) Complex->UseBMP Yes

Figure 2: Reagent selection logic for medicinal chemistry applications.

Safety & Stability (Critical)

  • Lachrymator Warning: BMP is a potent lachrymator (tear gas agent). All operations must occur within a functioning fume hood.

  • Thermal Instability: Unlike Phenacyl Bromide, BMP is prone to acid-catalyzed polymerization (darkening) upon storage.

    • Storage Protocol: Store at

      
       under Argon.
      
    • Stabilization: Commercial samples often contain traces of MgO or

      
       as acid scavengers.
      
  • Skin/Eye Contact: Corrosive. Causes severe burns.

References

  • BOC Sciences. 1-Bromo-4-methyl-3-penten-2-one Product Data (CAS 49566-72-5).[] Retrieved from

  • PubChem. 1-Bromo-4-methyl-3-penten-2-one Compound Summary. National Library of Medicine. Retrieved from

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch Thiazole Synthesis mechanism).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for reactivity of -halo enones).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-methyl-3-penten-2-one

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Bromo-4-methyl-3-penten-2-one (CAS No. 49566-72-5).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Bromo-4-methyl-3-penten-2-one (CAS No. 49566-72-5). As a halogenated α,β-unsaturated ketone, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for laboratory professionals engaged in research and development who handle such specialized chemical reagents.

Core Principles: Hazard Assessment and Regulatory Framework

Proper disposal is not merely a final step but an integral part of the experimental lifecycle, beginning with a thorough understanding of the material's risks and the regulations governing its waste stream.

Inherent Hazards of Halogenated Ketones

While a specific, comprehensive toxicological profile for 1-Bromo-4-methyl-3-penten-2-one is not extensively documented, its structure as a halogenated ketone informs a conservative safety approach.[1] Halogenated organic compounds are often toxic, and ketones can act as irritants and central nervous system depressants.[2][3][4] Sister compounds, such as 4-Methyl-3-penten-2-one, are classified as flammable liquids that are harmful if swallowed or in contact with skin, and cause serious skin and eye irritation.[5][6]

Therefore, we must operate under the assumption that 1-Bromo-4-methyl-3-penten-2-one presents the following risks:

  • Toxicity: Potentially harmful if inhaled, ingested, or absorbed through the skin.[6]

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.[6]

  • Flammability: May be a flammable liquid and vapor, requiring strict control of ignition sources.[5]

  • Environmental Hazard: Improper release can contaminate soil and water; many halogenated compounds are persistent environmental pollutants.[7][8]

The Regulatory Mandate: EPA and RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that generators of waste are responsible for its safe management from creation to final disposal.[9]

Any laboratory generating chemical waste must first determine if it is hazardous.[9][10] A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[11] Given its likely flammability and toxicity, 1-Bromo-4-methyl-3-penten-2-one waste must be managed as hazardous waste.

Essential Protocol: Waste Containment and Labeling

The foundation of safe disposal is a robust system for waste segregation and containment at the point of generation.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following minimum PPE is required:

  • Gloves: Nitrile gloves are essential for handling halogenated organic solvents.[3]

  • Eye Protection: Splash-proof chemical goggles must be worn.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Fume Hood: All transfers of this chemical and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3]

Waste Segregation and Container Selection

The principle of causality dictates that we prevent unintended reactions by segregating incompatible waste streams. Halogenated organic waste must be collected separately from non-halogenated organic waste.

  • Obtain a Designated Waste Container: Contact your institution's Environmental Health & Safety (EHS) department for an approved hazardous waste container. It must be made of a material compatible with halogenated solvents (e.g., glass or high-density polyethylene).

  • Segregate Waste: Dedicate this container exclusively for halogenated organic liquid waste.[3] Do not mix with acids, bases, oxidizers, or non-halogenated solvents.[3] This prevents dangerous reactions and simplifies the final disposal process.

Mandatory Labeling

Proper labeling is a non-negotiable component of regulatory compliance and safety. The container must be labeled before any waste is added.

  • The words "HAZARDOUS WASTE" must be clearly visible.

  • List all chemical constituents by their full name (e.g., "1-Bromo-4-methyl-3-penten-2-one," "Methylene Chloride," etc.) and their approximate percentages.

  • Indicate the specific hazards (e.g., Flammable, Toxic).

  • Record the accumulation start date (the date the first drop of waste enters the container).

Standard Operating Procedure for Disposal

This section provides a step-by-step workflow for the compliant disposal of 1-Bromo-4-methyl-3-penten-2-one.

Step 1: Preparing the Waste Container
  • Ensure the designated halogenated waste container is clean, dry, and has a secure, vapor-tight lid.[3]

  • Confirm the container is properly labeled as described in Section 2.3.

  • Place the container in a secondary containment bin within or near the chemical fume hood where the work is performed.

Step 2: Transferring Waste
  • Perform all transfers inside a chemical fume hood.

  • Use a funnel to carefully pour the waste 1-Bromo-4-methyl-3-penten-2-one from your experimental vessel into the hazardous waste container.

  • Avoid overfilling. Do not fill beyond 90% of the container's capacity to allow for vapor expansion.

Step 3: Container Management and Storage
  • The waste container must remain closed at all times, except when actively adding waste.[3] This is a critical EPA requirement to prevent the release of hazardous vapors.

  • Store the container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from heat and ignition sources.[12]

  • Ensure the storage location is compliant with your generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates how long you can store waste on-site.[11]

Step 4: Final Disposal Coordination
  • Once the container is full or the storage time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.

  • Do not attempt to dispose of the chemical down the drain or in regular trash under any circumstances.[8] This is illegal and environmentally harmful.

  • The waste will be transported by a licensed hazardous waste company to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[8][11]

Emergency Procedures

Spill Response
  • Small Spill (inside fume hood): Absorb the spill with an inert material such as sand, vermiculite, or a chemical spill pillow.[7] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[3]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7]

  • Inhalation: Move the affected person to fresh air.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, seek immediate medical attention after providing first aid.

Summary of Key Information

ParameterDataSource(s)
Chemical Name 1-Bromo-4-methyl-3-penten-2-one[13]
CAS Number 49566-72-5[][15]
Molecular Formula C₆H₉BrO[13]
Molecular Weight 177.04 g/mol [13]
Primary Hazards Likely Flammable, Toxic, Skin/Eye Irritant[5][6]
Required PPE Nitrile Gloves, Chemical Goggles, Lab Coat, Fume Hood[3]
Waste Classification Hazardous Waste . Must be collected in a designated, closed, and labeled container for halogenated organic liquids.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the compliant disposal of 1-Bromo-4-methyl-3-penten-2-one.

G gen Waste Generation (1-Bromo-4-methyl-3-penten-2-one) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Before Handling spill Emergency Event (Spill or Exposure) gen->spill char Characterize as Hazardous Waste ppe->char contain Select & Label Halogenated Waste Container char->contain transfer Transfer Waste in Fume Hood (Do not exceed 90% capacity) contain->transfer store Store Securely (Closed Lid, Secondary Containment) transfer->store transfer->spill dispose Coordinate Pickup with EHS for Final Disposal store->dispose When full or time limit reached store->spill spill_proc Follow Emergency Procedures (Evacuate, Alert, First Aid) spill->spill_proc spill_proc->dispose After cleanup

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Bromo-4-methyl-3-penten-2-one

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-Bromo-4-methyl-3-penten-2-one, an α-bromo ketone, is a valuable reagent but presents signi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-Bromo-4-methyl-3-penten-2-one, an α-bromo ketone, is a valuable reagent but presents significant hazards that demand meticulous handling protocols. This guide provides an in-depth, procedural framework for the safe use of this chemical, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Profile: Understanding the "Why" Behind the PPE

1-Bromo-4-methyl-3-penten-2-one is not a benign substance. Its chemical structure, featuring both a halogen and an α,β-unsaturated ketone, suggests multiple modes of reactivity and toxicity. While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can infer its primary hazards from its parent compound, 4-Methyl-3-penten-2-one (Mesityl oxide), and related α-bromo ketones. These compounds are known to be flammable, irritating to the skin and eyes, and harmful if inhaled or swallowed.[1][2] Furthermore, many α-halo ketones are potent lachrymators, substances that cause tearing and intense eye irritation upon exposure to their vapors.[3][4]

To ensure maximum protection, we must assume a conservative hazard profile. The following table outlines the presumed risks and directly links them to the required protective measures.

Hazard Category Description & Potential Effects Primary PPE Control
Serious Eye Damage The compound is expected to be a severe eye irritant and a potent lachrymator , causing immediate tearing, pain, and potential for serious eye damage from splashes or vapors.[4][5][6][7]Chemical Splash Goggles & Full-Face Shield
Skin Corrosion/Irritation Classified as harmful in contact with skin, it can cause irritation, redness, and potential chemical burns upon contact.[1][8] Dermal absorption is a significant route of exposure.Chemical-Resistant Gloves & Laboratory Coat
Respiratory Irritation Inhalation of vapors may cause irritation to the respiratory tract.[7][9] As a lachrymator, its vapors are inherently irritating to all mucous membranes.[4]Chemical Fume Hood / Respirator
Flammability The parent compound is a flammable liquid with a flash point of 28 °C / 82.4 °F.[1] It is crucial to handle 1-Bromo-4-methyl-3-penten-2-one as a flammable liquid, keeping it away from ignition sources.[8][10]Flame-Resistant Lab Coat (recommended)
Acute Toxicity Harmful if swallowed.[1][5] Ingestion can lead to systemic effects.Procedural Controls (No eating/drinking in lab)

Essential Personal Protective Equipment: A Detailed Protocol

Adherence to the following PPE protocols is mandatory when handling 1-Bromo-4-methyl-3-penten-2-one. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[3][4] PPE serves as the essential final barrier.

Eye and Face Protection

Due to the severe lachrymatory and irritant nature of this chemical, standard safety glasses are inadequate .[4] Vapors can easily bypass glasses and cause extreme discomfort and damage.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[11] They must form a complete seal around the eyes to protect from splashes, mists, and vapors.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[12] This provides a secondary barrier for the entire face, which is critical when handling quantities that could splash or during vigorous reactions.[13]

Hand Protection

Skin contact is a primary exposure route.[1] Therefore, selecting the correct gloves is not merely a suggestion but a critical step in self-protection.

  • Glove Type: While no specific breakthrough time data exists for 1-Bromo-4-methyl-3-penten-2-one, chemical-resistant gloves are mandatory.[11][14] Nitrile gloves are a common and appropriate choice for incidental contact.[13] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide.

  • Protocol:

    • Always inspect gloves for tears, holes, or degradation before use.

    • For tasks with a higher risk of exposure, consider double-gloving.[13]

    • Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

    • Wash hands thoroughly with soap and water after removing gloves.[15][16]

Body Protection

Your body and personal clothing must be shielded from potential splashes and spills.

  • Laboratory Coat: A clean, fully buttoned laboratory coat must be worn at all times.[11][17] A 100% cotton coat is acceptable, but a flame-resistant lab coat is highly recommended given the flammability hazard.[13]

  • Clothing and Footwear: Wear long pants and fully enclosed, non-slip shoes to protect your legs and feet.[11][18] Open-toed shoes, sandals, or perforated shoes are strictly forbidden in the laboratory.[14][18]

Respiratory Protection

The primary method for respiratory protection is an engineering control, not PPE.

  • Chemical Fume Hood: All procedures involving 1-Bromo-4-methyl-3-penten-2-one, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[2][3][4] This is non-negotiable.

  • Respirator: In the rare event of an engineering control failure (e.g., fume hood malfunction) or a large spill, respiratory protection will be necessary. A full-face atmosphere-supplying respirator or a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used by trained personnel during emergency response.[4][5]

Operational and Disposal Plan

A safe experiment is planned from start to finish. The following workflow integrates the use of PPE at every critical step.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and clear of clutter. Confirm that an eyewash station and safety shower are accessible and unobstructed.[15]

  • PPE Donning: Put on all required PPE in the correct order: lab coat, closed-toe shoes, chemical splash goggles, face shield, and finally, gloves.

  • Handling: Conduct all manipulations within the fume hood with the sash at the lowest practical height.[3] Use non-sparking tools and keep the container sealed when not in use.[1][8]

  • Decontamination: After use, decontaminate any surfaces or equipment that may have come into contact with the chemical, following your institution's established procedures.

  • PPE Doffing: Remove PPE carefully in an order that minimizes cross-contamination: gloves first, followed by the face shield, goggles, and lab coat.

  • Waste Disposal: Dispose of all contaminated waste, including used gloves and absorbent materials, in a clearly labeled, sealed hazardous waste container.[1] Do not dispose of this chemical down the drain.[8][16] Follow all local and institutional regulations for hazardous chemical waste disposal.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Active Handling cluster_post Phase 3: Post-Handling Prep Verify Fume Hood & Safety Shower/Eyewash Don_PPE Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Gloves Prep->Don_PPE Clear & Ready Handle Work Exclusively in Chemical Fume Hood Don_PPE->Handle Decon Decontaminate Workspace & Equipment Handle->Decon Doff_PPE Doff PPE Safely: 1. Gloves 2. Face Shield & Goggles 3. Lab Coat Decon->Doff_PPE Waste Segregate & Seal Hazardous Waste Doff_PPE->Waste caption Safe Handling Workflow for 1-Bromo-4-methyl-3-penten-2-one

Caption: Safe Handling Workflow Diagram.

Emergency Response

Even with the best precautions, accidents can happen.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][5][15] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Spill: For a small spill within a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[17] For larger spills, evacuate the area and follow your institution's emergency procedures.

By integrating these expert-validated protocols into your daily work, you create a robust safety culture that protects the most valuable asset in the laboratory: you.

References

  • Lachrymators | Laboratory Safety . Brandeis University. [Link]

  • 1-Bromo-4-methyl-3-penten-2-one - PubChem . National Center for Biotechnology Information. [Link]

  • The MSDS HyperGlossary: Lachrymator . Interactive Learning Paradigms, Incorporated. [Link]

  • SAFETY DATA SHEETS (Mesityl oxide) . Sangon Biotech. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Handling Radioactive Materials Safely . Princeton University Environmental Health and Safety. [Link]

  • Safe Laboratory Practices & Procedures . NIH Office of Research Services. [Link]

  • General Laboratory Safety Practices . University of Toronto Environmental Health & Safety. [Link]

  • Lab Safety Rules and Guidelines . Lab Manager. [Link]

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